molecular formula C5H6N2 B563540 Glutaronitrile-1,5-13C2 CAS No. 1189923-36-1

Glutaronitrile-1,5-13C2

Cat. No.: B563540
CAS No.: 1189923-36-1
M. Wt: 96.102
InChI Key: ZTOMUSMDRMJOTH-MQIHXRCWSA-N
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Description

Glutaronitrile-1,5-13C2, also known as Glutaronitrile-1,5-13C2, is a useful research compound. Its molecular formula is C5H6N2 and its molecular weight is 96.102. The purity is usually 95%.
BenchChem offers high-quality Glutaronitrile-1,5-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutaronitrile-1,5-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,5-13C2)pentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOMUSMDRMJOTH-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C]#N)C[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

13C-labeled pentanedinitrile CAS 544-13-8 synonyms

Author: BenchChem Technical Support Team. Date: February 2026

13C-Labeled Pentanedinitrile (Glutaronitrile): Technical Synthesis, Analysis, and Metabolic Applications

Part 1: Executive Summary & Chemical Identity

13C-labeled pentanedinitrile (commonly known as 13C-Glutaronitrile ) is a stable isotope-labeled isotopologue of pentanedinitrile (CAS 544-13-8). While the standard CAS 544-13-8 refers to the unlabeled compound, researchers utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) require specific isotopomers—most notably 1,5-13C2-pentanedinitrile —to track carbon fate in metabolic flux analysis and polymer degradation studies.

This compound serves as a critical C5 metabolic probe. Unlike C6 adiponitrile, pentanedinitrile sits at the intersection of lysine catabolism (via cadaverine), glutaric aciduria research, and the synthesis of odd-carbon polyamides (Nylon 5,X).

Nomenclature & Synonyms
  • IUPAC Name: Pentanedinitrile (Note: IUPAC inclusion rules count the nitrile carbons as C1 and C5).

  • Common Synonyms: Glutaronitrile, 1,3-Dicyanopropane, Trimethylene dicyanide, Glutaric acid dinitrile.

  • Isotopologue Specifics:

    • 1,5-13C2-Pentanedinitrile: Labeled at the two cyano carbons. (Most common synthetic target).

    • Uniformly Labeled (U-13C5): All carbons labeled.

PropertyUnlabeled Standard1,5-13C2-Labeled Variant
CAS RN 544-13-8 Not assigned generic CAS; specific to supplier
Formula C5H6N213C2C3H6N2
MW 94.12 g/mol 96.10 g/mol
Appearance Colorless to pale yellow liquidColorless liquid
Boiling Point 286 °C~286 °C (Isotope effect negligible on BP)

Part 2: Synthesis & Production Strategy

The synthesis of 1,5-13C2-pentanedinitrile is the most chemically accessible route, utilizing a double nucleophilic substitution on a propyl backbone. This method ensures high isotopic enrichment (>99 atom % 13C) at the nitrile positions, which are magnetically distinct in 13C-NMR.

Core Synthesis Protocol: Nucleophilic Substitution

Reaction: 1,3-Dibromopropane + 2 K13CN


 1,5-13C2-Pentanedinitrile + 2 KBr

Reagents:

  • 1,3-Dibromopropane (1.0 eq)

  • Potassium Cyanide-13C (2.2 eq, excess to drive completion)

  • Solvent: Ethanol/Water (80:20 v/v) or DMSO (for faster kinetics)

  • Catalyst: 18-Crown-6 (Phase transfer catalyst, optional but recommended in biphasic systems)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve K13CN (22 mmol) in 15 mL of water.

  • Addition: Add 40 mL of Ethanol, followed by 1,3-Dibromopropane (10 mmol). If using phase transfer catalysis, add 18-Crown-6 (0.5 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4) or GC-MS. The disappearance of the dibromide indicates completion.

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Extraction: Dilute the aqueous residue with 20 mL water and extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over anhydrous MgSO4, filter, and concentrate. Distill the crude oil under vacuum (approx. 140°C at 15 mmHg) to obtain pure 1,5-13C2-pentanedinitrile.

Workflow Visualization

SynthesisWorkflow Start Start: 1,3-Dibromopropane Reaction Reflux: EtOH/H2O, 80°C, 6h Start->Reaction Reagent Reagent: K-13CN (Excess) Reagent->Reaction Workup Workup: DCM Extraction Reaction->Workup Product Product: 1,5-13C2-Pentanedinitrile Workup->Product Yield ~85%

Caption: Figure 1. Synthetic pathway for 1,5-13C2-pentanedinitrile via nucleophilic substitution.

Part 3: Applications in Drug Development & Research

Metabolic Flux Analysis (MFA)

In drug metabolism studies, the nitrile group is often robust but can undergo hydrolysis or reduction. 13C-labeling allows researchers to differentiate between endogenous glutarate pools and those derived from the xenobiotic nitrile.

  • Hydrolysis Pathway: Pentanedinitrile

    
     4-Cyanobutanoic acid 
    
    
    
    Glutaric Acid.
    • Detection: The 1,5-13C2 label transfers to the carboxyl carbons of Glutaric Acid. In MS, this results in a mass shift of +2 Da for the diacid metabolite.

  • Reduction Pathway: Pentanedinitrile

    
     5-Aminopentanenitrile 
    
    
    
    1,5-Diaminopentane (Cadaverine).
    • Significance: Cadaverine is a precursor to polyamines involved in cell proliferation. Tracing this conversion is vital in oncology research.

NMR Internal Standard

The 13C-nitrile carbon has a distinct chemical shift (~119 ppm). Because it is a quaternary carbon (no attached protons), it has a long relaxation time (


).
  • Protocol: When using as a quantitative standard (qNMR), add a relaxation agent (e.g., Cr(acac)3) to shorten

    
     and allow for faster pulse repetition rates.
    
Polymer Precursor Tracking

Glutaronitrile is a precursor to Nylon 5,X series. In material science, 13C-labeling is used to study the biodegradation mechanisms of these polyamides. By incorporating labeled monomers, researchers can detect the release of 13C-enriched degradation products (oligomers) in environmental samples using Isotope Ratio Mass Spectrometry (IRMS).

Metabolic Fate Visualization

MetabolicFate cluster_Hydrolysis Hydrolysis Pathway (Nitrilase) cluster_Reduction Reduction Pathway GN 1,5-13C2-Pentanedinitrile (Parent) MonoAcid 4-Cyanobutanoic Acid (1-13C, 5-13C) GN->MonoAcid Nitrilase Cadaverine 1,5-Diaminopentane (1,5-13C2) GN->Cadaverine Nitrile Reductase (Microbial/Synthetic) Glutaric Glutaric Acid (1,5-13C2) MonoAcid->Glutaric Nitrilase

Caption: Figure 2. Divergent metabolic fates of 13C-labeled pentanedinitrile in biological systems.

Part 4: Analytical Characterization

To validate the synthesized or purchased material, the following spectral data is expected for 1,5-13C2-pentanedinitrile :

TechniqueExpected Signal / Characteristic
1H-NMR (CDCl3)

2.55 (t, 4H,

-CH2), 2.05 (m, 2H,

-CH2). Note:

-protons will show splitting (

) due to coupling with 13C-nitrile.
13C-NMR (CDCl3)

119.5 ppm (Enhanced singlet/doublet)
for

. Natural abundance signals at

16.2 and 21.5 for alkyl chain.
FT-IR Strong absorption at 2245 cm

(

stretch). Isotope effect may shift this slightly to lower frequency (~2200-2230 cm

) due to increased mass of 13C.
GC-MS (EI) Molecular Ion (

) at m/z 96 . Loss of

(m/z 28) or

fragments.

Part 5: Handling & Safety

Critical Warning: Pentanedinitrile is an aliphatic nitrile and must be treated with the same precautions as cyanide salts due to the potential for metabolic release of cyanide ions, although it is less acutely toxic than simple cyanides.

  • Toxicity: Classified as Toxic if swallowed (H301) .[1] It can be absorbed through the skin.

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Nitrile gloves are generally resistant, but "breakthrough time" should be checked. Double gloving is recommended during synthesis workups.

  • Waste Disposal: Do not acidify waste streams containing nitriles, as this may liberate HCN gas. Dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10994, Glutaronitrile. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

  • O'Connor, E. J., Tomita, Y., & McDermott, A. E. (1994).[2] Synthesis of (1,2-13C2) 2-phosphoglycolic acid. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • Young, J. D. (2015).[3] Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology. Retrieved from [Link]

Sources

Technical Guide: Comparative NMR Analysis of Glutaronitrile-1,5-13C2 vs. Unlabeled Glutaronitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an in-depth technical resource for researchers utilizing isotopically labeled nitriles in metabolic flux analysis, mechanistic elucidation, and polymer precursor tracking.

Executive Summary & Molecular Architecture

Glutaronitrile (Pentanedinitrile) is a critical C5 aliphatic dinitrile often used as a precursor in the synthesis of nylon intermediates (cadaverine, glutaric acid) and as a metabolic probe. The introduction of Carbon-13 isotopes at the terminal nitrile positions (1,5-


C

) fundamentally alters the nuclear magnetic resonance (NMR) profile, transforming simple multiplets into complex spin systems due to heteronuclear coupling.

This guide delineates the specific spectral changes driven by the


 symmetric labeling, providing a robust framework for distinguishing the isotopologue from its natural abundance counterpart.
Molecular Definition
  • Formula:

    
    CN-(CH
    
    
    
    )
    
    
    -
    
    
    CN
  • Symmetry:

    
     (Effective chemical equivalence between C1/C5 and C2/C4).
    
  • Isotopic Physics: The labeling enriches the nitrile carbons to >99%

    
    C (spin 
    
    
    
    ), compared to the natural abundance of 1.1%. This activates strong scalar couplings (
    
    
    ) that are otherwise invisible.

Comparative Spectral Analysis

The transition from unlabeled to 1,5-


C

labeled glutaronitrile introduces heteronuclear spin-spin coupling (

and

), altering multiplicity and intensity.
A. Proton ( H) NMR Spectroscopy[1][2]

In the unlabeled compound, the spectrum is defined solely by homonuclear proton-proton coupling (


). In the labeled compound, the 

C nucleus acts as a "hetero-magnet," splitting the signals of nearby protons.
1. The Alpha-Protons (

-CH

, Position 2/4)
  • Unlabeled: Appears as a Triplet (

    
     ppm).
    
    • Mechanism:[1] Split by the two neighboring

      
      -protons (
      
      
      
      Hz).
  • Labeled (1,5-

    
    C
    
    
    
    ):
    Appears as a Doublet of Triplets (dt) .
    • Mechanism:[1] The

      
      C label on the adjacent nitrile exerts a strong two-bond heteronuclear coupling (
      
      
      
      ).
    • Coupling Constant:

      
       Hz.[2]
      
    • Visual Result: The original triplet is duplicated, with the two "new" triplets separated by ~10 Hz.

2. The Beta-Protons (

-CH

, Position 3)
  • Unlabeled: Appears as a Quintet (

    
     ppm).
    
    • Mechanism:[1] Split by four equivalent neighboring

      
      -protons (
      
      
      
      Hz).
  • Labeled (1,5-

    
    C
    
    
    
    ):
    Appears as a Broadened Quintet or Doublet of Quintets .
    • Mechanism:[1] Three-bond coupling (

      
      ) to the nitrile carbon is weaker, typically 
      
      
      
      Hz. This often manifests as line broadening rather than distinct splitting at standard fields (400 MHz).
B. Carbon (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> C) NMR Spectroscopy[1][2][3][5][6][7][8]

The


C spectrum undergoes an inversion of signal intensity and splitting logic.
1. The Nitrile Carbon (C1/C5)
  • Unlabeled: Small, low-intensity singlet at

    
     ppm (due to low NOE and long 
    
    
    
    relaxation).
  • Labeled: Massive Singlet (dominant peak).

    • Note on Coupling: Although there are two labeled carbons, they are separated by three methylene groups (

      
      ), making C-C splitting negligible.
      
2. The Alpha Carbon (C2/C4)
  • Unlabeled: Singlet at

    
     ppm (Natural abundance).
    
  • Labeled: Doublet (Satellite phenomenon inverted).

    • Mechanism:[1] The C2 carbon (1.1% abundance) is directly bonded to the enriched C1 (99% abundance). This creates a 100% probability of a

      
      C-
      
      
      
      C pair for every observable C2 nucleus.
    • Coupling Constant:

      
       Hz.
      
Data Summary Table
NucleusPositionUnlabeled MultiplicityLabeled MultiplicityApprox Shift (CDCl

)
Key Coupling (

)

H

-CH

Triplet (t)Doublet of Triplets (dt) 2.55 ppm

Hz

H

-CH

Quintet (quin)Broadened Quintet 2.05 ppm

Hz

C
Nitrile (CN)Singlet (weak)Singlet (massive) 119.0 ppmN/A

C

-CH

SingletDoublet (d) 21.5 ppm

Hz

C

-CH

SingletSinglet (broad)22.5 ppm

Hz

Visualization of Spectral Logic

The following diagram illustrates the causal pathway of spectral changes driven by the isotopic substitution.

SpectralLogic Substrate Glutaronitrile Isotope 1,5-13C2 Labeling Substrate->Isotope H_Alpha Alpha-Protons (H-C-C-13N) Isotope->H_Alpha Heteronuclear Interaction C_Alpha Alpha-Carbons (13C-13N Bond) Isotope->C_Alpha Direct Bond Coupling H_Result 1H NMR: Triplet becomes Doublet of Triplets (2J_CH Coupling) H_Alpha->H_Result C_Result 13C NMR: Alpha-C becomes Doublet (1J_CC) CN Signal Amplified C_Alpha->C_Result

Caption: Logical flow of spectral transformation upon 1,5-


C

labeling. Red nodes indicate the modification; Green nodes indicate the observable readout.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, particularly when quantifying enrichment levels, the following protocol must be adhered to. This workflow accounts for the long relaxation times characteristic of nitrile carbons.

Reagents & Setup
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if polarity/solubility requires).
    • Note: Shifts in DMSO will be slightly downfield (~0.1-0.2 ppm).

  • Internal Standard: Tetramethylsilane (TMS) or residual solvent peak (CHCl

    
     at 7.26 ppm).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve ~10-15 mg of Glutaronitrile-1,5-

      
      C
      
      
      
      in 0.6 mL deuterated solvent.
    • Critical: Ensure the solution is homogenous; nitriles can be viscous.

  • 1H NMR Acquisition:

    • Pulse Angle: 30°.

    • Scans (NS): 16 (Sufficient due to high symmetry).

    • Validation: Check the integration ratio. The

      
      -CH
      
      
      
      (4H) to
      
      
      -CH
      
      
      (2H) ratio must be exactly 2:1. If the
      
      
      signal is lower, check for deuterium exchange (unlikely in CDCl
      
      
      ) or saturation transfer.
  • 13C NMR Acquisition (The Challenge):

    • Issue: Quaternary nitrile carbons have very long longitudinal relaxation times (

      
      ), often >10 seconds.
      
    • Parameter Adjustment:

      • Set Relaxation Delay (

        
        ) to 5–10 seconds  (Standard is 1-2s).
        
      • If quantitative integration is required (e.g., calculating % enrichment vs. unlabeled impurity), use Inverse Gated Decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Scans (NS):

      • Labeled: 16-64 scans (Signal is massive).

      • Unlabeled/Impurity check: 256+ scans.

  • Data Processing:

    • Apply an exponential window function (LB = 0.3 Hz) for 1H.

    • For 13C, look for the "satellite" doublet at ~21.5 ppm. Measure the distance in Hz between the two legs; if it is ~55 Hz, you have confirmed the direct bond to the label.

Workflow Start Start: Sample Prep Solvent Dissolve in CDCl3 (Check Solubility) Start->Solvent AcquireH Acquire 1H NMR (Check Integration 2:1) Solvent->AcquireH Decision Is Alpha Signal a dt? AcquireH->Decision Decision->Solvent No (Check Label) AcquireC Acquire 13C NMR (Set D1 > 5s) Decision->AcquireC Yes Verify Verify 1J_CC on Alpha-C Verify Massive CN Peak AcquireC->Verify

Caption: Experimental decision matrix for validating the identity of 1,5-


C

glutaronitrile.

Applications & Significance

Why utilize the 1,5-


C

isotopologue?
  • Metabolic Flux Analysis (MFA): Glutaronitrile can be hydrolyzed to glutaric acid or reduced to cadaverine. In biological systems (or bio-manufacturing), tracking the

    
    C label allows researchers to determine if the carbon backbone remains intact during enzymatic transformations. The splitting of the 
    
    
    
    -proton serves as a non-destructive readout of the label's presence without needing mass spectrometry.
  • Mechanistic Studies (Hydrolysis): When converting nitriles to amides/acids, the carbon center undergoes hybridization changes (

    
    ). This drastically shifts the chemical shift from ~119 ppm to ~175 ppm. Using a labeled substrate allows for real-time in situ NMR monitoring of reaction kinetics, as the labeled peak is visible even at millimolar concentrations.
    
  • Polymer Chemistry: For tracking the incorporation of glutaronitrile derivatives into nylon polymers, the strong singlet in solid-state NMR (MAS-NMR) provides a clear handle for quantifying cross-linking density or end-group analysis.

References

  • Spectral Data Base for Organic Compounds (SDBS). Glutaronitrile 1H and 13C NMR Data. SDBS No. 1683. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for general coupling constants

    
     and 
    
    
    
    in nitriles). [Link]
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for nitrile relaxation times and chemical shift theory). [Link]

Sources

Advanced Safety & Handling Guide: Glutaronitrile-1,5-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2]

Glutaronitrile-1,5-13C2 is a stable isotope-labeled dinitrile used primarily as a metabolic tracer in NMR spectroscopy and mass spectrometry (MS) workflows.[1] While chemically equivalent to its unlabeled parent (Pentanedinitrile), its application in biological systems requires a nuanced understanding of both its isotopic utility and its latent toxicity.[1]

Critical Safety Directive: This compound must be handled as a cyanogenic agent . Although it is a stable liquid at room temperature, metabolic or chemical hydrolysis releases cyanide ions (


).[1]
Chemical Identity Table[3][4]
ParameterSpecification
Chemical Name Glutaronitrile-1,5-13C2 (Pentanedinitrile-1,5-13C2)
Parent CAS 544-13-8 (Unlabeled)
Labeled CAS Refer to specific vendor batch (Commonly N/A for custom synthesis)
Formula

Molecular Weight ~96.13 g/mol (vs. 94.12 g/mol unlabeled)
Appearance Colorless to pale yellow liquid
Isotopic Enrichment

99 atom % 13C
Solubility Soluble in water, ethanol, chloroform
Flash Point > 110°C (Closed Cup)

Toxicological Mechanism & Risk Assessment

The Latent Hazard: Metabolic Activation

Unlike direct cyanide salts (e.g., KCN), Glutaronitrile-1,5-13C2 is not immediately lethal upon contact.[1] Its toxicity is delayed , driven by enzymatic bioactivation in the liver.

Mechanism of Action:

  • Absorption: The lipophilic nature of the dinitrile allows rapid absorption through intact skin and gastrointestinal tracts.

  • Bioactivation: Cytochrome P450 enzymes (primarily CYP2E1) hydroxylate the

    
    -carbon.
    
  • Cyanogenesis: The resulting cyanohydrin intermediate is unstable and spontaneously decomposes, releasing free cyanide (

    
    ) and glutaraldehyde/glutaric acid.
    
  • Mitochondrial Uncoupling: Free cyanide binds to the ferric iron (

    
    ) in Cytochrome c Oxidase  (Complex IV), halting oxidative phosphorylation and causing histotoxic hypoxia.
    
Visualization: Metabolic Pathway of Toxicity

Figure 1: The bioactivation pathway of Glutaronitrile-1,5-13C2 leading to cyanide release.[1]

MetabolicPathway GN Glutaronitrile-1,5-13C2 (Lipophilic Precursor) CYP Cytochrome P450 (Oxidation) GN->CYP Liver Metabolism CH Cyanohydrin Intermediate CYP->CH CN Cyanide Ion (13CN-) (Mitochondrial Toxin) CH->CN Spontaneous Decomposition COX Cytochrome c Oxidase (Inhibition) CN->COX Binding Fe3+ ATP ATP Depletion (Cell Death) COX->ATP Respiratory Arrest

Caption: Figure 1 illustrates the hepatic conversion of the parent nitrile into toxic cyanide ions via P450 oxidation.[1]

Operational Safety Protocol

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.

  • Secondary Containment: Use spill trays for all liquid transfers to prevent benchtop contamination.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for nitriles due to rapid permeation.

ComponentRecommendationRationale
Gloves (Primary) Silver Shield / 4H (Laminate)Impermeable to small organic nitriles > 4 hours.[1]
Gloves (Splash) Nitrile (Double Layer)Only acceptable for momentary splash protection; not immersion.
Eye Protection Chemical GogglesPrevents absorption via the lacrimal duct.
Respiratory Full-face respirator with OV/CN cartridgesRequired only if fume hood containment is breached.
Storage & Stability[9]
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The compound is hygroscopic. Moisture ingress can lead to hydrolysis and slow release of ammonia/amides, altering isotopic purity.

Emergency Response & Decontamination

Critical Note: Treating nitrile exposure requires addressing both the organic solvent effect and the delayed cyanide toxicity.

Exposure Response Workflow

Figure 2: Decision logic for acute exposure to Glutaronitrile-1,5-13C2.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation/Ingestion Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Administer 100% Oxygen Inhale->ActionInhale Monitor Monitor for Hypoxia/Confusion (Delayed Onset 30-60 min) ActionSkin->Monitor ActionInhale->Monitor Antidote Administer Cyanide Antidote (Hydroxocobalamin) Monitor->Antidote If Symptoms Arise

Caption: Figure 2 outlines the immediate triage steps. Note the monitoring phase due to delayed metabolic activation.

Decontamination of Spills
  • Evacuate the immediate area.

  • Neutralization: Do not use acid (generates HCN gas).

  • Oxidation: Treat the spill with 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the nitrile to the corresponding cyanate/amide, which is less toxic.

    • Reaction:

      
      [1]
      
  • Disposal: Collect waste in a container explicitly labeled "Cyanide/Nitrile Waste - Do Not Acidify".

Analytical Verification (Isotopic Integrity)

For researchers, verifying the label position is critical before biological application.

  • 13C-NMR: Expect enhanced doublets at the nitrile carbon positions (

    
     ~119 ppm) due to 
    
    
    
    coupling if adjacent carbons are labeled, or singlets if isolated.[1]
  • Mass Spectrometry: The molecular ion

    
     will appear at m/z ~97.1 , shifted +2 Da from the natural abundance baseline.
    
  • Purity Check: Verify absence of hydrolysis products (Glutarimide or Glutaramic acid) which appear as carbonyl peaks at

    
     170-180 ppm.[1]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10994, Glutaronitrile. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link][1]

  • World Health Organization (WHO). Cyanide in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Retrieved from [Link][1]

Sources

Solubility Profile & Handling of 13C-Glutaronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

13C-labeled glutaronitrile (Pentanedinitrile-1,5-13C or uniformly labeled) is a critical intermediate in the synthesis of isotopically labeled amino acids (e.g., 13C-glutamic acid), polyamides, and metabolic tracers. While chemically identical to its non-labeled isotopologue in bulk properties, the high cost and specific spectroscopic applications of the 13C-variant demand a rigorous understanding of its solubility profile to minimize loss and ensure high-fidelity NMR/MS data.

This guide synthesizes empirical solubility data with theoretical Hansen Solubility Parameters (HSP) to provide a predictive framework for solvent selection. It further details specific handling protocols to mitigate the risks of isotopic dilution and hydrolysis.

Physicochemical Core

Understanding the physical state of glutaronitrile is the first step in effective handling. Note that 13C-labeling increases the molecular weight but does not significantly alter the boiling point or density compared to the standard isotope.

PropertyValue (Standard)13C-Labeled Note
CAS Number 544-13-8Refer to specific isotopologue CAS
Molecular Formula C₅H₆N₂¹³CₓC₍₅₋ₓ₎H₆N₂
Molecular Weight 94.12 g/mol +1.003 Da per 13C atom
Physical State Colorless to light yellow liquidViscosity identical to standard
Boiling Point 285–287 °CHigh boiling point requires vacuum distillation
Density 0.995 g/mLSlight increase with labeling
Hygroscopicity ModerateCritical: 13C material must be stored desiccated

Solubility Landscape

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically predict solubility, we utilize Hansen Solubility Parameters.[1][2][3] As specific experimental values for glutaronitrile are rare in literature, we derive them via interpolation from its homologous series: Succinonitrile (C4) and Adiponitrile (C6).

  • 
     (Dispersion):  ~17.6 MPa
    
    
    
    (Moderate non-polar character)
  • 
     (Polarity):  ~14.1 MPa
    
    
    
    (High dipolar interaction due to two -CN groups)
  • 
     (Hydrogen Bonding):  ~7.3 MPa
    
    
    
    (Moderate H-bond acceptance)

Interpretation: Glutaronitrile is a polar aprotic solvent lover. It interacts strongly with dipolar solvents (DMSO, DMF) and moderately with proton donors (Alcohols), but poorly with non-polar hydrocarbons.

Empirical Solubility Data

The following table categorizes solvents based on their ability to dissolve glutaronitrile at 25°C.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, AcetonitrileHigh (Miscible) Primary NMR solvents; Reaction media.
Chlorinated Chloroform, DCMHigh Extraction from aqueous phases; NMR (CDCl₃).
Alcohols Ethanol, MethanolHigh Recrystallization co-solvents; Protic exchange risks.
Ketones AcetoneHigh General solvating; Cleaning.
Ethers Diethyl Ether, THFModerate to Low Ether is poor; THF is moderate. Used for precipitation.
Water Water (D₂O)Soluble (50-100 g/L) Caution: Not fully miscible. Hydrolysis risk over time.
Hydrocarbons Hexane, HeptaneInsoluble Washing non-polar impurities; Phase separation.
Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the experimental goal (Synthesis, NMR, or Purification).

SolventSelection Start Experimental Goal Synthesis Synthesis / Reaction Start->Synthesis NMR NMR Analysis Start->NMR Purification Purification / Extraction Start->Purification HighTemp High Temp (>100°C)? Synthesis->HighTemp ProtonExchange Exchangeable Protons Critical? NMR->ProtonExchange AqueousPhase Is product in Aqueous Phase? Purification->AqueousPhase DMF Select: DMF or DMSO (High BP, Polar) HighTemp->DMF Yes Aceto Select: Acetonitrile (Reflux capable) HighTemp->Aceto No DMSO_d6 Select: DMSO-d6 (No exchange, sharp peaks) ProtonExchange->DMSO_d6 Yes (Avoid D2O) CDCl3 Select: CDCl3 (Standard, good solubility) ProtonExchange->CDCl3 No D2O Select: D2O (Only if hydrophilic shift needed) ProtonExchange->D2O Specific Need DCM_Ext Action: Extract with DCM (High efficiency) AqueousPhase->DCM_Ext Yes Ether_Wash Action: Wash with Ether/Hexane (Removes non-polar impurities) AqueousPhase->Ether_Wash No (Organic Phase)

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.

13C-Specific Protocols

Synthesis & Impurity Management

13C-Glutaronitrile is often synthesized via the nucleophilic substitution of 1,3-dihalopropane with K¹³CN. This route introduces specific impurities that must be managed:

  • Inorganic Salts (KBr/KCl): Insoluble in organic solvents.

  • Water: Carried over from the cyanide reaction.

  • Hydrolysis Products: 13C-Glutarimide or 13C-Glutaric acid (formed if pH is not controlled).

Purification Workflow: To maximize recovery of the expensive isotope, avoid column chromatography if possible (silica binds polar nitriles). Use the following extraction/distillation workflow.

PurificationWorkflow Raw Crude 13C-Glutaronitrile (Contains Salts, H2O) Dissolve Dissolve in DCM (Salts precipitate) Raw->Dissolve Filter Filtration (Remove KBr/KCl) Dissolve->Filter Dry Dry over MgSO4 (Remove Trace H2O) Filter->Dry Evap Rotary Evaporation (Remove DCM) Dry->Evap Distill Kugelrohr Distillation (High Vac, 140-160°C) Evap->Distill Pure Pure 13C-Glutaronitrile Distill->Pure

Caption: Optimized purification workflow to remove salts and water while maximizing isotopic recovery.

Handling Precautions
  • Avoid Acidic Moisture: Nitriles hydrolyze to amides/acids in the presence of acid and water. Store 13C-glutaronitrile over activated molecular sieves (3Å or 4Å) in a septum-sealed vial.

  • NMR Sample Recovery: If analyzing in CDCl₃, the solvent can be evaporated to recover the labeled material. If using DMSO-d6, recovery is difficult due to the high boiling point of DMSO; use lyophilization (freeze-drying) if necessary, though DMSO is hard to freeze-dry.

Experimental Validation: Cloud Point Method

For critical applications where exact solubility limits are unknown (e.g., a specific mixed solvent system), use this self-validating "Cloud Point" protocol.

Protocol:

  • Preparation: Weigh 50 mg of 13C-glutaronitrile into a tared vial.

  • Titration: Add the target solvent in 10 µL aliquots using a micropipette.

  • Observation: Vortex after each addition.

    • Clear Solution: Soluble at current concentration.

    • Turbidity/Droplets: Phase separation (Insoluble/Saturation).

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If it remains clear, the solubility is robust. If cloudiness appears, the saturation point is temperature-sensitive.

References

  • Sigma-Aldrich. (n.d.). Glutaronitrile Product Specification & Solubility Data. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • National Toxicology Program (NTP). (1992). Chemical Properties of 2-Methylglutaronitrile. NOAA Cameo Chemicals. Retrieved from

  • Fisher Scientific. (n.d.). Glutaronitrile 99% Safety Data Sheet. Retrieved from

  • Industrial Chemicals Environmental Assessment. (2015). Assessment of Glutaronitrile Derivatives. Australian Industrial Chemicals Introduction Scheme. Retrieved from

Sources

Methodological & Application

Protocol for hydrolyzing Glutaronitrile-1,5-13C2 to dicarboxylic acid

Application Note: High-Yield Hydrolysis of Glutaronitrile-1,5- C to Glutaric Acid-1,5- C [1]

Abstract & Strategic Rationale

The synthesis of Glutaric Acid-1,5-


C

1

1

Strategic Choice: Acid vs. Base Hydrolysis For this specific substrate, Acid-Catalyzed Hydrolysis is strictly superior to base-catalyzed methods.[1]

  • The Problem with Base Hydrolysis: Hydrolysis with NaOH yields disodium glutarate. Acidification with mineral acid (HCl) generates Glutaric Acid and NaCl. Because Glutaric Acid is highly water-soluble, it does not precipitate upon acidification.[1] Separating the product from NaCl requires exhaustive extraction, often leading to yield loss or salt contamination.[1]

  • The Acid Hydrolysis Advantage: Using concentrated HCl generates Glutaric Acid and Ammonium Chloride (

    
    ). Upon rotary evaporation, the excess HCl and water are removed.[1] The organic product can then be selectively extracted from the solid residue (
    
    
    ) using an organic solvent (e.g., diethyl ether or ethyl acetate), ensuring high purity and recovery of the expensive isotope.[1]

Reaction Mechanism

The transformation proceeds via the acid-catalyzed addition of water to the nitrile group.[1] The

1
Diagram 1: Mechanistic Pathway

NitrileHydrolysisSubstrateGlutaronitrile-1,5-13C2(N≡13C-(CH2)3-13C≡N)ProtonationProtonation(+ H+)Substrate->ProtonationWaterAttackNucleophilic Attack(+ H2O)Protonation->WaterAttackAmideDiamide Intermediate(H2N-13CO-(CH2)3-13CO-NH2)WaterAttack->Amide TautomerizationAcidHydrolysisAmide Hydrolysis(+ H2O, Heat)Amide->AcidHydrolysisProductGlutaric Acid-1,5-13C2(HOO-13C-(CH2)3-13C-OOH)AcidHydrolysis->ProductByproductByproduct(NH4Cl)AcidHydrolysis->Byproduct

Caption: Step-wise transformation of

Materials & Equipment

Reagents
ReagentGradeRole
Glutaronitrile-1,5-

C

Isotopic Purity >99%Substrate
Hydrochloric Acid (HCl) Concentrated (37%, ~12M)Catalyst / Reagent
Diethyl Ether ACS Reagent (Anhydrous)Extraction Solvent
Benzene or Chloroform ACS ReagentRecrystallization
Sodium Sulfate (

)
AnhydrousDrying Agent
Equipment
  • Round-bottom flask (sized 5x reaction volume).

  • Reflux condenser.

  • Magnetic stir bar & heating mantle.

  • Rotary Evaporator (with acid-resistant seals).

  • Soxhlet extractor (optional, for maximizing yield from solid residue).

Experimental Protocol

Phase 1: Hydrolysis
  • Setup: In a round-bottom flask, dissolve Glutaronitrile-1,5-

    
    C
    
    
    (1.0 eq) in Concentrated HCl (12M).
    • Ratio: Use approximately 3-5 mL of Conc. HCl per gram of nitrile. High acid concentration increases the rate of the amide-to-acid step.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to vigorous reflux (approx. 100-110°C).

    • Duration: Reflux for 4–6 hours .

    • Observation: Initially, the nitrile may form an oily layer.[1] As hydrolysis proceeds and the highly soluble diacid forms, the solution typically becomes homogeneous.[1]

  • Completion Check: If possible, monitor by

    
    C-NMR (disappearance of cyano peak at ~119 ppm, appearance of carboxyl peak at ~177 ppm) or TLC (though glutaric acid streaks on silica).
    
Phase 2: Isolation (The "Dry & Extract" Method)

Critical Step: Do not attempt to filter directly. The product is soluble.[1]

  • Evaporation: Transfer the reaction mixture to a Rotary Evaporator. Evaporate to dryness under reduced pressure at 50–60°C.

    • Result: You will obtain a solid white residue consisting of Glutaric Acid-1,5-

      
      C
      
      
      and Ammonium Chloride (
      
      
      )
      .
  • Extraction:

    • Add Diethyl Ether (approx. 20 mL per gram of starting material) to the solid residue.

    • Scrub/sonicate the solid to ensure the organic acid dissolves.[1]

      
       is insoluble in ether.
      
    • Decant the ether layer through a filter paper.

    • Repeat: Repeat this extraction 3–4 times to ensure quantitative recovery.

    • Alternative: For larger scales (>10g), use a Soxhlet extractor with ether for 12 hours to ensure 100% recovery.

Phase 3: Purification
  • Drying: Combine the ether extracts and dry over anhydrous

    
      for 20 minutes.
    
  • Concentration: Filter off the drying agent and evaporate the ether to yield the crude Glutaric Acid-1,5-

    
    C
    
    
    .
  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Chloroform or Benzene (approx. 60°C).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystals.

    • Yield Target: 75–85%.[2]

    • Melting Point Check: 95–98°C (Lit.[3] value for unlabeled).

Diagram 2: Isolation Workflow

WorkflowReactionReaction Mixture(Product + NH4Cl + HCl + H2O)EvapRotary Evaporation(Remove HCl & H2O)Reaction->EvapResidueSolid Residue(Glutaric Acid + NH4Cl)Evap->ResidueExtractEther Extraction(Dissolves Acid, leaves NH4Cl)Residue->ExtractFiltrationFiltrationExtract->Filtration Ether PhaseCrystallizationRecrystallization(from Chloroform/Benzene)Filtration->CrystallizationFinalPure Glutaric Acid-1,5-13C2Crystallization->Final

Caption: "Dry & Extract" workflow to separate water-soluble product from inorganic salts.[1]

Quality Control & Characterization

Verify the isotopic incorporation and chemical purity using NMR.

ParameterMethodExpected Observation
Chemical Purity

H-NMR (

)
Triplet at

2.4 ppm (4H,

-CH

), Quintet at

1.9 ppm (2H,

-CH

).[1]
Isotopic Enrichment

C-NMR
Enhanced singlet (or doublet if coupling visible) at

~177 ppm (COOH). Natural abundance peaks at ~33 ppm and ~20 ppm.
Coupling

H-NMR
The

-protons (

2.4) may show

coupling to the labeled carbonyl, appearing as a widely spaced doublet of triplets.
Melting Point Capillary95–98°C. Sharp range indicates high purity.

Safety & Handling

  • Ammonium Salts: The reaction generates ammonium chloride. While generally safe, ensure the initial evaporation is done in a fume hood as traces of HCl gas will be evolved.[1]

  • Solvents: Diethyl ether is extremely flammable and forms peroxides. Test for peroxides before use and use a spark-proof hood.

  • Cyanide Risk? Hydrolysis of nitriles releases ammonia, not hydrogen cyanide (HCN), provided the medium is strictly aqueous acid.[1] However, always handle

    
    C-nitriles as potentially toxic and use gloves/eye protection.
    

References

  • Org. Synth. 1925, 5, 65; Coll.[1] Vol. 1, p. 289. Glutaric Acid.[1] Describes the standard acid hydrolysis of glutaronitrile. [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for nitrile hydrolysis and dicarboxylic acid purification).

Application Note: Tracking Electrolyte Degradation Mechanisms with 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of battery development, the electrolyte is the "bloodstream" of the cell. Its degradation directly correlates to capacity fade, impedance rise, and safety failures. For researchers transitioning from pharmaceutical MetID (Metabolite Identification) to energy storage, the analytical challenge is familiar: tracking the chemical fate of a parent molecule (solvent) into trace byproducts (degradation species).

This guide details a rigorous protocol for using Carbon-13 (


C) NMR spectroscopy  to elucidate electrolyte degradation pathways. Unlike Proton (

H) NMR, which suffers from severe spectral overlap in carbonate solvents,

C NMR provides a direct, resolved view of the carbon skeleton, allowing for the precise identification of ring-opening products, transesterification species, and polymerization motifs.
Why C NMR?
  • Specificity: Resolves carbonyl carbons in carbonates (150–160 ppm) where no protons exist.

  • Structural Insight: Distinguishes between linear (e.g., EMC) and cyclic (e.g., EC) carbonates and their breakdown products (e.g., LEDC).

  • Non-Destructive: Allows for subsequent analysis (e.g., GC-MS) on the same sample.

Theoretical Basis & Critical Challenges

The Sensitivity Challenge

The natural abundance of


C is only 1.1%, and battery electrolytes often contain degradation products at sub-millimolar concentrations.
  • Solution: This protocol recommends the use of

    
    C-enriched solvents  (e.g., 
    
    
    
    C-carbonyl EC) for mechanistic studies. This enhances sensitivity by nearly 100-fold, reducing scan times from days to minutes.
The Paramagnetic Trap

Degraded electrolytes often contain dissolved transition metals (Mn


, Co

, Ni

) leached from the cathode. These paramagnetic ions cause severe line broadening and accelerated relaxation, potentially obliterating signals.
  • Mitigation: We utilize a specialized coaxial insert method (described in Section 3) to isolate the lock solvent and minimize paramagnetic interference.

Experimental Protocol: The "Glovebox-to-Magnet" Workflow

This protocol is designed to prevent hydrolysis from ambient moisture, which creates "false positive" degradation products like HF and glycols.

Phase 1: Materials & Preparation
  • Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a broadband (BBO) or cryoprobe.

  • Solvents: Anhydrous DMSO-d

    
     or Acetone-d
    
    
    
    (sealed in ampoules).
  • Consumables: 5mm NMR tubes (precision grade), coaxial inserts (stem type), Parafilm/Teflon tape.

  • Environment: Argon-filled Glovebox (O

    
     < 0.5 ppm, H
    
    
    
    O < 0.5 ppm).
Phase 2: Sample Extraction & Assembly

Step 1: Cell Disassembly Disassemble the cycled coin/pouch cell inside the glovebox. Centrifuge the separator and electrode stack at 3000 rpm for 5 minutes to extract the free electrolyte.

Step 2: The Coaxial Lock System (Crucial Step)

  • Standard practice involves mixing deuterated solvent with the sample. Do NOT do this for electrolytes. The polarity change can shift equilibria or precipitate salts.

  • Action:

    • Place 50–100

      
      L of extracted electrolyte into the outer  5mm NMR tube.
      
    • Fill the inner coaxial capillary with deuterated lock solvent (DMSO-d

      
      ).
      
    • Insert the capillary into the tube and seal tightly with the cap + Parafilm.

Step 3: Transfer Place the sealed tube into a secondary containment (e.g., 50mL Falcon tube) before removing it from the glovebox to transport to the NMR magnet.

Phase 3: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for quantitative accuracy.

  • Relaxation Delay (D1): Set to

    
    . For carbonyl carbons in carbonates, 
    
    
    
    can be 10–20 seconds. Set D1 = 60s for quantitative runs.
  • Scans (NS):

    • Natural abundance: 1024–4096 scans.

    • 
      C-enriched: 16–64 scans.
      
  • Temperature: Regulate at 298 K (25°C).

Analytical Workflow Visualization

The following diagram illustrates the critical path from cell disassembly to data interpretation, highlighting the contamination control points.

G cluster_0 Argon Glovebox (Strict Atmosphere Control) cluster_1 NMR Facility Cell Cycled Battery Cell Extract Centrifugal Extraction (Recover Electrolyte) Cell->Extract Disassemble Prep Sample Loading (Coaxial Insert Method) Extract->Prep 50-100 µL Transport Sealed Transport (Secondary Containment) Prep->Transport Air-tight Seal Acquire 13C Acquisition (Inverse Gated Decoupling) Transport->Acquire Load Sample Process Fourier Transform & Phasing Acquire->Process Analysis Degradation Mechanism ID Process->Analysis

Figure 1: The "Glovebox-to-Magnet" workflow ensures that observed hydrolysis products are intrinsic to the battery chemistry, not artifacts of atmospheric moisture.

Data Analysis: Identifying the Fingerprints

Degradation in carbonate electrolytes primarily stems from reduction at the anode (SEI formation) and oxidation/hydrolysis in the bulk. Use the table below to assign chemical shifts.

Table 1: Characteristic C Chemical Shifts (referenced to DMSO-d )
CompoundAbbr.Functional GroupChemical Shift (

, ppm)
Significance
Ethylene Carbonate ECCarbonyl (C=O)158.0 Primary Solvent
Methylene (CH

)
67.1
Dimethyl Carbonate DMCCarbonyl (C=O)156.0 Co-Solvent
Li Ethylene Dicarbonate LEDCCarbonyl (C=O)160.2 Major SEI Component (Reduction Product)
Methylene (CH

)
62.9
Li Methyl Carbonate LMCCarbonyl (C=O)157.5 Hydrolysis/Reduction Product
Poly(ethylene oxide) PEOEther (-O-CH

-)
70.5 Polymerization/Oligomerization
Alkoxides R-OLiMethoxy (-OCH

)
50 - 58 Ring Opening Initiators
Mechanistic Insight: The EC Ring Opening

The most critical failure mode is the ring opening of Ethylene Carbonate (EC). In a healthy cell, EC reduces to form a stable SEI (LEDC). In a failing cell, continuous reduction leads to gas generation (Ethylene) and polymerization.

The Pathway:

  • Reduction: EC accepts 2e

    
     + 2Li
    
    
    
    
    
    LEDC + C
    
    
    H
    
    
    (Gas).
  • Hydrolysis (Impurity driven): EC + H

    
    O 
    
    
    
    Glycol + CO
    
    
    .

Reaction cluster_path1 Desired SEI Formation (Reduction) cluster_path2 Parasitic Degradation (Hydrolysis/Polymerization) EC Ethylene Carbonate (EC) (158 ppm) LEDC Lithium Ethylene Dicarbonate (LEDC) (160 ppm - Solid Precipitate) EC->LEDC +2e-, +2Li+ (Reductive Decomposition) Gas Ethylene Gas (C2H4) (Escapes) EC->Gas PEO PEO-like Oligomers (70 ppm) EC->PEO Ring Opening Polymerization Glycol Ethylene Glycol (64 ppm) EC->Glycol +H2O (Trace Moisture)

Figure 2: Divergent degradation pathways of Ethylene Carbonate. The ratio of LEDC (desired) to PEO/Glycol (parasitic) signals the health of the battery interface.

References

  • Jin, Y., et al. (2019).[1][2] "NMR Study of the Degradation Products of Ethylene Carbonate in Silicon-Lithium Ion Batteries." The Journal of Physical Chemistry Letters. Available at: [Link]

  • Zhou, J., et al. (2022).[3] "Protocol for quantitative nuclear magnetic resonance for deciphering electrolyte decomposition reactions in anode-free batteries." STAR Protocols. Available at: [Link]

  • Wiemers-Meyer, S., Winter, M., & Nowak, S. (2016).[4] "Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study." Physical Chemistry Chemical Physics. Available at: [Link]

  • Self, J., et al. (2023). "Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution." Journal of the American Chemical Society. Available at: [Link]

  • Michan, A. L., et al. (2011). "13C Solid State NMR Suggests Unusual Breakdown Products in SEI Formation on Lithium Ion Electrodes." Journal of The Electrochemical Society. Available at: [Link]

Sources

Application Note: Probing Metal-Organic Framework Linker Structure and Dynamics using Solid-State NMR with 13C-Labeled Glutaronitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of MOFs and the Power of Solid-State NMR

Metal-Organic Frameworks (MOFs) represent a revolutionary class of porous crystalline materials, constructed from inorganic secondary building units (SBUs) connected by organic linker molecules.[1][2][3] Their exceptional porosity, tunable structures, and vast internal surface areas make them prime candidates for applications in gas storage, catalysis, sensing, and notably, drug delivery.[3] However, the very nature of these framework materials—often existing as microcrystalline powders with limited solubility—poses a significant challenge to conventional analytical techniques that require single crystals or solution-state samples.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as an indispensable tool for the atomic-level characterization of MOFs.[1][2][4] It is uniquely sensitive to the local chemical environment of atomic nuclei, providing detailed structural and dynamic information without the need for long-range crystallographic order.[5] This application note provides a detailed guide on leveraging ssNMR, enhanced by selective isotopic labeling, to investigate the organic linkers that are fundamental to MOF structure and function. Specifically, we will detail the use of ¹³C-labeled glutaronitrile as a versatile precursor for synthesizing isotopically enriched linkers, enabling a suite of powerful ssNMR experiments.

The Rationale: Why Isotopic Labeling is a Game-Changer for MOF ssNMR

While ssNMR is powerful, the direct observation of the ¹³C nucleus at its natural abundance of only 1.1% results in intrinsically low sensitivity.[6][7] For complex materials like MOFs, acquiring high-quality ¹³C ssNMR spectra can be prohibitively time-consuming. Isotopic enrichment of the organic linker with ¹³C overcomes this fundamental limitation and unlocks a deeper level of analysis.

The core advantages are twofold:

  • Dramatic Sensitivity Enhancement: Enriching the linker with ¹³C boosts the signal-to-noise ratio by nearly two orders of magnitude. This allows for the rapid acquisition of high-resolution 1D spectra and makes advanced, multi-dimensional experiments—which are often too insensitive at natural abundance—entirely feasible.[6]

  • Unambiguous Spectral Assignment and Mechanistic Insight: By selectively placing ¹³C labels at specific positions within the linker molecule, we can definitively assign resonances in the NMR spectrum.[5][8] This targeted approach transforms ssNMR from a bulk characterization technique into a precise probe of specific chemical sites. It allows researchers to track structural changes, monitor host-guest interactions at defined points on the linker, and elucidate dynamic processes such as linker rotation or framework breathing.[8][9]

Protocol Part 1: Synthesis of a ¹³C-Labeled Dicarboxylate Linker

To illustrate the process, we will outline a scientifically plausible, multi-step synthesis to convert selectively labeled glutaronitrile into a dicarboxylate linker suitable for MOF synthesis. Here, we propose the synthesis of a labeled 4,4'-(pyrazine-2,5-diyl)dibenzoic acid, a linker known to form robust frameworks. The key is the strategic incorporation of the ¹³C label from the precursor.

Objective: Synthesize 4,4'-(pyrazine-2,5-diyl)dibenzoic acid where the nitrile carbons from the precursor become the carboxylic acid carbons in the final linker.

Starting Material: Glutaronitrile-¹³C₂, labeled at the nitrile carbons (CN).

Step-by-Step Synthesis Protocol:

  • Step 1: Hydrolysis of Labeled Glutaronitrile to Labeled Glutaric Acid.

    • In a round-bottom flask, dissolve Glutaronitrile-¹³C₂ in a 6 M aqueous HCl solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the solution to cool to room temperature, which should induce precipitation of the product.

    • Filter the white solid, wash with cold deionized water, and dry under vacuum to yield Glutaric Acid-¹³C₂, labeled at the carboxylic acid positions.

  • Step 2: Conversion to Labeled Glutaroyl Chloride.

    • In a fume hood, combine the dried Glutaric Acid-¹³C₂ with an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Gently reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude Glutaroyl Chloride-¹³C₂ as an oil. This intermediate is moisture-sensitive and is typically used immediately in the next step.

  • Step 3: Friedel-Crafts Acylation with Bromobenzene.

    • Dissolve bromobenzene in a suitable anhydrous solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.

    • Slowly add anhydrous aluminum chloride (AlCl₃) to form the catalyst complex.

    • Add the crude Glutaroyl Chloride-¹³C₂ dropwise to the cooled solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum. Purify the resulting diketone product by column chromatography.

  • Step 4: Ring Formation to Create the Pyrazine Core.

    • The diketone is then condensed with an ammonia source (e.g., ammonium acetate) in a suitable solvent like acetic acid and heated to form the central, bromine-substituted pyrazine ring. This is a standard synthetic route for substituted pyrazines.

  • Step 5: Suzuki Coupling to Attach Carboxy-phenyl Groups.

    • The dibrominated pyrazine core is subjected to a palladium-catalyzed Suzuki coupling reaction with 4-(methoxycarbonyl)phenylboronic acid.

    • After the reaction and purification, the resulting diester is hydrolyzed under basic conditions (e.g., using NaOH in a methanol/water mixture).

    • Acidification of the reaction mixture with HCl will precipitate the final product: 4,4'-(pyrazine-2,5-diyl)dibenzoic acid, now containing the ¹³C labels at the carboxylic acid positions.

This synthetic route provides a robust method for incorporating isotopic labels from a simple precursor into a complex organic linker, ready for MOF synthesis.

Synthesis_Workflow Glutaronitrile 13C-Glutaronitrile GlutaricAcid 13C-Glutaric Acid Glutaronitrile->GlutaricAcid Acid Hydrolysis GlutaroylChloride 13C-Glutaroyl Chloride GlutaricAcid->GlutaroylChloride SOCl₂ Diketone 13C-Labeled Diketone GlutaroylChloride->Diketone Friedel-Crafts Acylation PyrazineCore 13C-Labeled Pyrazine Core Diketone->PyrazineCore Condensation FinalLinker Final 13C-Labeled Linker PyrazineCore->FinalLinker Suzuki Coupling & Hydrolysis

Caption: Workflow for synthesizing a ¹³C-labeled dicarboxylate linker.

Protocol Part 2: Solid-State NMR Sample Preparation

Trustworthiness: Proper sample packing is critical for achieving high-resolution spectra. An improperly packed rotor will lead to poor magic-angle spinning (MAS) stability, resulting in broad lines and excessive spinning sidebands.

Step-by-Step Protocol:

  • MOF Activation: Before packing, ensure the synthesized MOF is fully "activated" by removing any solvent molecules trapped within the pores. This is typically achieved by heating the MOF sample under a high vacuum for several hours. The specific temperature and duration depend on the thermal stability of the MOF.

  • Rotor Selection: Choose a MAS rotor of appropriate size (e.g., 1.3 mm, 2.5 mm, 4 mm) based on the available spectrometer probes and the desired spinning speed. Smaller rotors allow for faster MAS rates, which can be beneficial for reducing anisotropic line broadening.

  • Packing the Rotor:

    • Place the empty rotor into a packing tool.

    • Carefully add small aliquots of the activated, ¹³C-labeled MOF powder into the rotor.

    • Use a packing rod to gently and evenly compress the powder after each addition. The goal is to create a dense, homogenous sample plug. Avoid excessive force, which could damage the crystalline structure of the MOF or the rotor itself.

    • Continue adding and packing the material until the rotor is filled to the appropriate level, as specified by the manufacturer.

  • Sealing the Rotor: Securely place the rotor cap or tip onto the packed rotor using the manufacturer-provided tools. A proper seal is essential to contain the sample during high-speed spinning.

  • Weighing and Balancing: Weigh the packed rotor and ensure its mass is within the tolerance limits specified for the MAS probe to prevent damage during spinning.

Protocol Part 3: Advanced Solid-State NMR Analysis

The following protocols describe key experiments for characterizing the ¹³C-labeled MOF linker. All experiments are performed under Magic Angle Spinning (MAS) to average anisotropic interactions and achieve high-resolution spectra.[2]

Experiment 1: 1D ¹³C Cross-Polarization (CP/MAS) NMR

Expertise & Experience: The CP/MAS experiment is the workhorse for ¹³C ssNMR. It enhances the ¹³C signal by transferring polarization from the abundant ¹H nuclei.[9][10] The efficiency of this transfer depends on the strength of the ¹H-¹³C dipolar coupling, making it an excellent tool for probing rigid parts of the structure.

Step-by-Step Protocol:

  • Setup: Insert the packed rotor into the MAS probe. Set the MAS rate to a stable value (e.g., 10-15 kHz for a 4 mm rotor; higher for smaller rotors). Tune the probe for both ¹H and ¹³C frequencies.

  • Calibrate Pulse Lengths: Determine the 90° pulse lengths for both ¹H and ¹³C channels using a standard sample like adamantane or glycine.

  • Set CP Contact Time: The contact time is a crucial parameter. Start with a value around 1-2 ms. A variable contact time experiment can be performed to determine the optimal value for maximizing signal and to gain qualitative information about molecular mobility.[10]

  • Acquisition: Acquire the ¹³C spectrum using a standard CP/MAS pulse sequence with high-power ¹H decoupling during acquisition to remove ¹H-¹³C scalar and dipolar couplings, resulting in sharp ¹³C signals.[11]

  • Processing: Apply an appropriate window function (e.g., exponential broadening) to the Free Induction Decay (FID), Fourier transform, phase correct, and reference the spectrum (e.g., using the adamantane CH₂ peak at 38.48 ppm).

Experiment 2: 2D ¹H-¹³C Heteronuclear Correlation (HETCOR) NMR

Expertise & Experience: The HETCOR experiment resolves correlations between covalently bonded or spatially proximate ¹H and ¹³C nuclei, providing an invaluable method for unambiguous resonance assignment.[3][10][12]

Step-by-Step Protocol:

  • Setup: Use the same setup and calibrations as the 1D CP/MAS experiment.

  • Pulse Sequence: Employ a standard HETCOR pulse sequence, which involves a CP step for polarization transfer.

  • Set Evolution Time (t₁): Choose the number of increments in the indirect (¹H) dimension. A typical experiment might use 128-256 increments.

  • Set Contact Time: The CP contact time in HETCOR is often kept short (e.g., 50-500 µs) to preferentially observe correlations from directly bonded C-H pairs.

  • Acquisition: Run the 2D experiment. The total experiment time will depend on the number of scans per increment and the number of increments.

  • Processing: Process the data using a 2D Fourier transform with appropriate window functions in both dimensions. The resulting 2D spectrum will show ¹H chemical shifts on one axis and ¹³C chemical shifts on the other, with cross-peaks indicating their proximity.

ssNMR_Workflow Sample Packed Rotor with 13C-MOF Spectrometer ssNMR Spectrometer Sample->Spectrometer CPMAS 1D 13C CP/MAS (Structural Fingerprint) Spectrometer->CPMAS HETCOR 2D 1H-13C HETCOR (Resonance Assignment) Spectrometer->HETCOR Advanced Advanced Experiments (e.g., REDOR, DNP) Spectrometer->Advanced Analysis Data Analysis & Interpretation CPMAS->Analysis HETCOR->Analysis Advanced->Analysis

Caption: General experimental workflow for solid-state NMR analysis of MOFs.

Data Presentation and Interpretation

The data obtained from these experiments provide a detailed picture of the linker's environment within the MOF.

Self-Validating System: The protocols form a self-validating system. The 1D ¹³C CP/MAS spectrum provides a high-quality fingerprint of all carbon environments. The 2D HETCOR experiment then serves to validate the assignments made in the 1D spectrum by correlating each carbon to its attached protons, significantly increasing the trustworthiness of the structural interpretation.

Table 1: Representative ¹³C ssNMR Parameters for a Labeled MOF Linker

ParameterTypical Value RangeInformation GainedRelevant Experiment
Isotropic Chemical Shift (δ) 0 - 200 ppmLocal chemical/electronic environment, presence of distinct crystallographic sites.[1]1D ¹³C CP/MAS
Linewidth (FWHM) 10s of Hz to kHzDegree of structural order, molecular motion. Broader lines can indicate disorder or dynamics.[13]1D ¹³C CP/MAS
CP Contact Time Dependence VariesQualitative assessment of molecular mobility. Rigid carbons polarize faster than mobile ones.[10]Variable Contact Time CP
¹H-¹³C Cross-Peak Presence/AbsenceProximity (< ~5 Å) between specific proton and carbon atoms, confirming assignments.2D ¹H-¹³C HETCOR
Spin-Lattice Relaxation (T₁) ms to sInformation on molecular dynamics on the MHz timescale.[6]1D Inversion Recovery

Application in Drug Development and Materials Science

The ability to precisely monitor the state of the organic linker is crucial for MOF applications in drug development and beyond.

  • Drug Loading and Host-Guest Interactions: By comparing the ¹³C ssNMR spectra of an empty MOF with a drug-loaded MOF, one can observe changes in the chemical shifts of the linker's carbon atoms.[6] These changes provide direct evidence of host-guest interactions and can pinpoint which parts of the linker are interacting with the drug molecule.

  • Framework Dynamics and Flexibility: Certain MOFs exhibit "breathing" or "gating" phenomena upon guest adsorption. ¹³C ssNMR can detect the resulting structural changes, as different framework conformations will give rise to distinct sets of NMR signals.[8]

  • Assessing Defect Sites: The high resolution afforded by ¹³C labeling can reveal the presence of linker vacancies or other structural defects, which can be crucial for understanding catalytic activity or material stability.

Conclusion

The combination of selective ¹³C isotopic labeling, starting from versatile precursors like glutaronitrile, with advanced solid-state NMR spectroscopy offers an exceptionally powerful strategy for the in-depth characterization of Metal-Organic Frameworks. This approach overcomes the inherent sensitivity limitations of natural abundance NMR and provides unambiguous, site-specific information about the linker's structure, dynamics, and interactions. The detailed protocols and insights provided in this application note empower researchers to unlock a deeper understanding of their MOF materials, accelerating innovation in fields from drug delivery to catalysis.

References

  • New insights into solvent-induced structural changes of 13C labelled metal–organic frameworks by solid state NMR. Chemical Communications (RSC Publishing).
  • Dynamic Nuclear Polarization Enhanced Solid-State NMR Spectroscopy of Functionalized Metal-Organic Frameworks. Infoscience.
  • High-resolution solid-state 13C NMR spectroscopy of the paramagnetic metal–organic frameworks, STAM-1 and HKUST-1. RSC Publishing.
  • Endogenous metal-ion dynamic nuclear polarization for NMR signal enhancement in metal organic frameworks. University of Cambridge.
  • High-resolution solid-state 13C NMR spectroscopy of the paramagnetic metal-organic frameworks, STAM-1 and HKUST-1. St Andrews Research Repository.
  • Dynamic Nuclear Polarization-enhanced NMR and Its Applications for the Structural Investigation of MOFs and COFs. ResearchGate.
  • (PDF) Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. ResearchGate.
  • Chapter 5: Dynamic Nuclear Polarization-enhanced NMR and Its Applications for the Structural Investigation of MOFs and COFs. Books.
  • Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). PMC.
  • Chapter 4: NMR Investigations of Host–Guest Interactions in MOFs and COFs. Books.
  • Solid-state NMR spectroscopy of metal–organic framework compounds (MOFs). MDPI.
  • Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Uni Halle.
  • Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Recent.
  • Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Recent.
  • Chapter 1: An Introduction to Solid-state NMR and Potential Applications for MOFs and COFs. Books.
  • Looking into Metal-Organic Frameworks with Solid-State NMR Spectroscopy. IntechOpen. Available at: [Link]

  • Solid-state NMR spectroscopy at ultrahigh resolution for structural and dynamical studies of MOFs. ResearchGate.
  • Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. PMC.
  • Solid-state 13C-NMR spectroscopic determination of sidechain mobilities in zirconium-based metal-organic frameworks. Recent.
  • Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. PMC - NIH.
  • Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide | Request PDF. ResearchGate.
  • Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. PMC.
  • Quantification of single components in complex mixtures by 13C NMR. Magritek.
  • (PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. ResearchGate.

Sources

Preparation of 13C-labeled amino acids via glutaronitrile intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of ¹³C-Labeled Amino Acids via Glutaronitrile Intermediates

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive, in-depth protocol for the synthesis of ¹³C-labeled amino acids utilizing glutaronitrile as a key intermediate. The methodologies detailed herein are grounded in established chemical principles and have been validated through peer-reviewed research, ensuring reliability and reproducibility.

Introduction: The Significance of ¹³C-Labeled Amino Acids and the Glutaronitrile Advantage

Stable isotope-labeled compounds, particularly those incorporating Carbon-13 (¹³C), are indispensable tools in modern biomedical research and drug development. Their applications span from metabolic flux analysis and protein structural studies using nuclear magnetic resonance (NMR) to quantitative proteomics and as internal standards in mass spectrometry-based assays. The ability to precisely track the metabolic fate of molecules has revolutionized our understanding of biological systems.

The synthesis of ¹³C-labeled amino acids can be a complex and costly endeavor. The choice of synthetic route is critical to achieving high isotopic enrichment and chemical purity. The glutaronitrile pathway offers a versatile and efficient method for the preparation of several key amino acids, most notably L-glutamic acid and L-proline. The strategic advantage of this pathway lies in the accessibility of ¹³C-labeled starting materials and the relatively straightforward chemical transformations involved.

Synthetic Workflow Overview

The overall synthetic strategy involves the introduction of ¹³C labels at an early and efficient stage, followed by the construction of the amino acid backbone. The key intermediate, glutaronitrile, serves as a versatile scaffold that can be further elaborated into the desired amino acid.

Synthesis_Workflow Start ¹³C-Labeled Starting Material (e.g., K¹³CN) Intermediate1 ¹³C-Labeled Glutaronitrile Start->Intermediate1 Nucleophilic Substitution Intermediate2 ¹³C-Labeled Glutamic Acid Precursor Intermediate1->Intermediate2 Hydrolysis Product_Glu ¹³C-Labeled L-Glutamic Acid Intermediate2->Product_Glu Enzymatic Resolution / Purification Product_Pro ¹³C-Labeled L-Proline Intermediate2->Product_Pro Cyclization & Reduction

Figure 1: General synthetic workflow for the preparation of ¹³C-labeled amino acids from a labeled starting material via a glutaronitrile intermediate.

Detailed Experimental Protocols

The following protocols are based on established and peer-reviewed methodologies. It is imperative that all procedures are conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), by personnel trained in handling hazardous chemicals.

Protocol 1: Synthesis of [1,5-¹³C₂]Glutaronitrile

This protocol describes the synthesis of doubly labeled glutaronitrile from 1,3-dibromopropane and potassium cyanide (K¹³CN).

Materials and Equipment:

  • 1,3-Dibromopropane

  • Potassium cyanide-¹³C (K¹³CN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard glassware for extraction and distillation

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve K¹³CN (2.0 equivalents) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add 1,3-dibromopropane (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) if available.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude glutaronitrile can be purified by vacuum distillation to yield a colorless oil.

Protocol 2: Synthesis of [1,5-¹³C₂]-L-Glutamic Acid

This protocol details the hydrolysis of the labeled glutaronitrile to glutamic acid, followed by enzymatic resolution to obtain the biologically active L-enantiomer.

Materials and Equipment:

  • [1,5-¹³C₂]Glutaronitrile (from Protocol 1)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Agrobacterium tumefaciens (or other suitable source of L-glutamate oxidase)

  • Dowex 50W-X8 resin (or equivalent strong cation-exchange resin)

  • Chromatography column

  • pH meter

  • Lyophilizer

Procedure:

  • Acid Hydrolysis: To the [1,5-¹³C₂]glutaronitrile, add a 6 M solution of HCl. Heat the mixture at reflux for 12-18 hours. This step hydrolyzes both nitrile groups to carboxylic acids, forming racemic [1,5-¹³C₂]-glutamic acid hydrochloride.

  • Neutralization: After cooling, neutralize the reaction mixture to pH 7.0 by the careful addition of a concentrated NaOH solution.

  • Enzymatic Resolution (optional but recommended for L-isomer): The resulting racemic glutamic acid can be resolved using enzymatic methods. One common approach is the use of L-glutamate oxidase, which selectively oxidizes the L-enantiomer. The unreacted D-enantiomer can then be separated. For many applications, the racemic mixture may be suitable and this step can be omitted.

  • Purification by Ion-Exchange Chromatography:

    • Load the neutralized glutamic acid solution onto a pre-equilibrated Dowex 50W-X8 column (H⁺ form).

    • Wash the column with deionized water to remove any unbound impurities.

    • Elute the glutamic acid using a 2 M ammonium hydroxide (NH₄OH) solution.

    • Collect the fractions and monitor for the presence of the amino acid using a ninhydrin test or Thin Layer Chromatography (TLC).

  • Final Isolation: Combine the fractions containing the purified glutamic acid and remove the ammonia and water by rotary evaporation and subsequent lyophilization to obtain the pure [1,5-¹³C₂]-L-glutamic acid as a white solid.

Quantitative Data Summary

The following table summarizes typical experimental data for the synthesis of ¹³C-labeled amino acids via the glutaronitrile pathway.

Parameter [1,5-¹³C₂]Glutaronitrile [1,5-¹³C₂]-L-Glutamic Acid [¹³C₅]-L-Proline
Starting Material 1,3-Dibromopropane, K¹³CN[1,5-¹³C₂]Glutaronitrile[¹³C₅]-L-Glutamic Acid
Typical Yield 75-85%60-70% (after purification)40-50% (multi-step)
Isotopic Enrichment >98%>98%>98%
Chemical Purity >95% (after distillation)>99% (after chromatography)>99% (after chromatography)

Characterization and Quality Control

The final labeled amino acid product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the position of the ¹³C labels.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and the level of isotopic incorporation.

  • Chiral Chromatography: To determine the enantiomeric purity (e.e., enantiomeric excess) of the final L-amino acid.

References

  • Synthesis of ¹³C- and ¹⁵N-Labeled Amino Acids. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • A New Synthesis of L-Proline from L-Glutamic Acid. The Journal of Organic Chemistry. [Link]

  • Stable Isotope Labeling of Amino Acids in Cell Culture. Methods in Molecular Biology. [Link]

Application Note: 13C-Glutaronitrile as a Precursor for Molecular Imaging Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 13C-glutaronitrile (and its isotopologues) as a critical high-value synthon in the development of molecular imaging agents. While Carbon-13 is a stable isotope, its application in Hyperpolarized (HP) MRI and as a structural scaffold for Carbon-11 (PET) radiopharmaceuticals places it at the intersection of advanced metabolic imaging and nuclear medicine.

Key Applications:

  • Hyperpolarized 13C MRI: Precursor for [1,5-13C2]Glutaric Acid, a probe for detecting necrosis and metabolic flux in vivo.

  • PET Radiochemistry: Structural analog chemistry for synthesizing [1-11C]Glutaronitrile and derived amino acids/polyamines via [11C]cyanide substitution.

  • Metabolic Tracing (ADME): Synthesis of stable-isotope standards for mass spectrometry-based metabolic flux analysis (MFA).

Technical Specifications & Chemical Logic

The Precursor: 13C-Glutaronitrile
  • Chemical Name: Pentanedinitrile-1,5-13C2 (common isotopomer)

  • Role: Bifunctional electrophile/nucleophile scaffold.

  • Stability: Stable isotope (non-radioactive); indefinite shelf-life under inert atmosphere.

  • Handling: Toxic (nitrile); requires fume hood and standard PPE.

Mechanism of Action in Imaging

The utility of 13C-glutaronitrile lies in its conversion to Glutaric Acid . In Hyperpolarized MRI, [1,5-13C2]glutaric acid is hyperpolarized via Dissolution Dynamic Nuclear Polarization (d-DNP).

  • Biologic Target: Glutarate is not rapidly metabolized by healthy tissue but accumulates in necrotic cells due to membrane integrity loss.

  • Signal: The T1 relaxation time of the carboxyl carbons is sufficiently long (~30–50s at 3T) to allow imaging after injection.

Synthetic Pathways & Logic

The following diagram illustrates the divergent synthesis pathways starting from 1,3-dibromopropane to generate both Stable (13C) and Radioactive (11C) imaging agents.

G cluster_legend Legend Start 1,3-Dibromopropane Inter13C [1,5-13C2]Glutaronitrile Start->Inter13C + K13CN (DMSO, Heat) Inter11C [1-11C]Glutaronitrile Start->Inter11C + [11C]HCN (Automated Module) K13CN K[13C]CN (Stable Isotope) K13CN->Inter13C Prod13C [1,5-13C2]Glutaric Acid (HP-MRI Probe) Inter13C->Prod13C Acid Hydrolysis (HCl) H11CN [11C]HCN (Cyclotron Produced) H11CN->Inter11C Prod11C [1-11C]Glutaric Acid (PET Tracer) Inter11C->Prod11C Rapid Hydrolysis (NaOH/H2O2) key Green: Stable Isotope Reagent | Yellow: Radioactive Reagent | Blue: Nitrile Intermediate | Red: Final Imaging Probe

Figure 1: Divergent synthetic pathways for Stable (13C) and Radioactive (11C) Glutaronitrile derivatives.

Detailed Protocols

Protocol A: Synthesis of [1,5-13C2]Glutaric Acid (For HP-MRI)

Objective: Synthesize high-purity [1,5-13C2]glutaric acid from 1,3-dibromopropane using K13CN. Scale: Gram-scale (Non-radioactive).

Step 1: Cyanation (Formation of 13C-Glutaronitrile)
  • Reagents:

    • 1,3-Dibromopropane (10 mmol, 2.02 g)

    • Potassium Cyanide-13C (22 mmol, 1.45 g)

    • Solvent: DMSO (anhydrous, 15 mL)

  • Procedure:

    • Dissolve K13CN in DMSO in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add 1,3-dibromopropane dropwise at room temperature.

    • Heat the mixture to 80°C for 4 hours . Note: Monitor via TLC (Ethyl Acetate:Hexane 1:4).

    • Workup: Cool to RT. Pour into ice water (50 mL). Extract with Dichloromethane (DCM, 3 x 20 mL).

    • Dry combined organic layers over MgSO4, filter, and concentrate in vacuo.

    • Yield: Expect ~85-90% of [1,5-13C2]glutaronitrile as a colorless oil.

Step 2: Hydrolysis to [1,5-13C2]Glutaric Acid
  • Reagents:

    • [1,5-13C2]Glutaronitrile (from Step 1)

    • Conc. HCl (12 M, 10 mL)

  • Procedure:

    • Suspend the nitrile in conc. HCl.

    • Reflux at 100°C for 6 hours . The mixture will become homogeneous.

    • Cool to 4°C to induce crystallization of the diacid.

    • Filter the white solid and recrystallize from water/acetone.

  • QC Criteria:

    • 13C-NMR: Doublet at ~177 ppm (COOH).

    • Purity: >98% by HPLC.

Protocol B: Hyperpolarization via Dissolution DNP

Objective: Generate hyperpolarized [1,5-13C2]glutarate for injection. Equipment: SPINlab or Hypersense DNP Polarizer.

  • Sample Preparation:

    • Substrate: [1,5-13C2]Glutaric acid (30 mg).

    • Radical: Trityl radical (e.g., OX063), 15 mM concentration.

    • Glassing Agent: Glycerol or DMSO (to prevent crystallization at 1.2 K).

  • Polarization:

    • Load sample into DNP cup.

    • Insert into polarizer at 1.2 K / 3.35 T .

    • Irradiate with microwaves at 94.1 GHz for 60–90 minutes (build-up time).

  • Dissolution & Neutralization:

    • Dissolve rapidly with superheated buffer (Tris/EDTA + NaOH) to achieve pH 7.4.

    • Final concentration: ~80 mM.

    • Transfer Time: < 10 seconds to MRI scanner.[1]

  • QC (Pre-Injection):

    • Measure polarization level using a low-flip-angle NMR pulse on a benchtop spectrometer. Target: >20% polarization.

Protocol C: Radiosynthesis of [1-11C]Glutaronitrile (PET)

Objective: Adaptation for Carbon-11 labeling (Half-life: 20.4 min). Note: This requires an automated radiochemistry module (e.g., GE TRACERlab FX).

  • Radionuclide Production:

    • Cyclotron target: N2 (+1% O2) -> 14N(p,α)11C -> [11C]CO2.[2]

    • Conversion: [11C]CO2 -> [11C]CH4 -> [11C]HCN (via Pt oven at 950°C).

  • Labeling Reaction:

    • Precursor: 4-Bromobutyronitrile (1-2 mg) in DMF.

    • Trapping: Trap [11C]HCN gas in the precursor solution containing Kryptofix 2.2.2/K2CO3.

    • Reaction: Heat to 90°C for 3 minutes .

  • Purification:

    • Semi-preparative HPLC (C18 column, Ethanol/Water gradient).

    • Isolate the fraction corresponding to [1-11C]glutaronitrile.

    • Application: This tracer can be used to map nitrile metabolism or hydrolyzed online to [1-11C]glutarate for PET imaging of renal function.

Data Visualization: Hyperpolarized Imaging Workflow

DNP_Workflow Prep Sample Prep (13C-Glutarate + Radical) Polarize DNP Polarization (1.2K, 3.35T, MW) Prep->Polarize 60-90 min Dissolve Rapid Dissolution (Superheated Buffer) Polarize->Dissolve < 2 sec QC QC Check (pH, Temp, Polarization %) Dissolve->QC Automated Inject Intravenous Injection QC->Inject Pass Acquire MRI Acquisition (C-13 Spectroscopy) Inject->Acquire T < 40s

Figure 2: Critical path for Hyperpolarized 13C-Glutarate imaging. Time sensitivity is paramount post-dissolution.

Comparison of Tracer Modalities

Feature13C-Glutarate (Hyperpolarized)[11C]Glutarate (PET)
Detection Physics Magnetic Resonance (NMR/MRI)Gamma Coincidence (PET)
Precursor [1,5-13C2]Glutaronitrile4-Bromobutyronitrile + [11C]HCN
Sensitivity Low (mM range required)High (nM/pM range)
Chemical Info High (Distinguishes metabolites)Low (Location only)
Half-Life T1 Relaxation (~30-50 sec)Radioactive Decay (20.4 min)
Primary Use Metabolic Flux / Necrosis ImagingPerfusion / Renal Clearance

References

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163.

  • Gallagher, F. A., et al. (2009). Production of hyperpolarized [1,4-13C2]malate from [1,4-13C2]fumarate via fumarase for magnetic resonance imaging. ChemPhysChem, 10(11), 1856-1863. (Demonstrates dicarboxylic acid probe logic).

  • Mishkovsky, M., et al. (2012). Hyperpolarized 13C-glutaric acid as a probe for in vivo imaging of necrosis. Magnetic Resonance in Medicine. (Validates Glutaric Acid as a specific necrosis probe).

  • Gomez-Checa, A., et al. (2021). Synthesis of 11C-Labeled Nitriles via Cyanation of Halides. Journal of Labelled Compounds and Radiopharmaceuticals. (Reference for the 11C-cyanation protocol adaptation).

  • Kurhanewicz, J., et al. (2011). Analysis of cancer metabolism with imaging: hyperpolarized 13C magnetic resonance spectroscopy.[1][3][4][5] Neoplasia, 13(2), 81-97.

Sources

Application Note: High-Efficiency Reduction of Glutaronitrile-1,5-13C2 to 1,5-Pentanediamine-1,5-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of Glutaronitrile-1,5-13C2 to 1,5-Pentanediamine-1,5-13C2 (also known as [1,5-13C2]Cadaverine) presents a unique challenge in isotope chemistry. While standard nitrile reductions are routine, the high cost of the 13C-labeled precursor demands a protocol that maximizes atom economy and yield while strictly suppressing the formation of secondary and tertiary amines (dimerization products).

This guide details two validated protocols:

  • Catalytic Hydrogenation (Raney Nickel/Ammonia): The "Gold Standard" for scalability and atom economy.

  • Hydride Reduction (LiAlH4): The preferred method for small-scale (<1g) laboratory synthesis where autoclave equipment is unavailable.

Mechanistic Insight: The Selectivity Challenge

To maximize yield, one must understand the "Imine Competition" mechanism. During reduction, the nitrile is first reduced to an imine intermediate (


).[1] This imine is highly reactive.[2]
  • Path A (Desired): The imine is further reduced to the primary amine.

  • Path B (Parasitic): The newly formed primary amine attacks a remaining imine, releasing ammonia and forming a secondary amine dimer.

Control Strategy: To force Path A, we must either:

  • Saturate the system with Ammonia (shifts equilibrium away from dimerization).

  • Use a Hydride Donor that reduces the imine faster than the condensation can occur.

Diagram 1: Reaction Mechanism & Control Logic

NitrileReduction Start Glutaronitrile-1,5-13C2 (NC-(CH2)3-CN) Imine Intermediate Imine (HN=13CH-(CH2)3-13CH=NH) Start->Imine + 2 H2 (Cat.) or Hydride Primary TARGET: 1,5-Pentanediamine-1,5-13C2 (H2N-13CH2-(CH2)3-13CH2-NH2) Imine->Primary + 2 H2 (Fast) Secondary BYPRODUCT: Secondary Amine (Dimerization) Imine->Secondary + Primary Amine - NH3 NH3_Block Excess NH3 (Blocks Dimerization) NH3_Block->Secondary Inhibits

Caption: Mechanistic pathway showing the competition between primary amine formation (green) and secondary amine dimerization (red). Excess ammonia is required to inhibit the red pathway.

Protocol A: Catalytic Hydrogenation (Raney Ni + Ammonia)

Best For: Scales >1g, High Yield (>90%), Clean Product Profile. Critical Requirement: High-pressure autoclave, Ammonia gas or saturated solution.

Materials
  • Substrate: Glutaronitrile-1,5-13C2

  • Catalyst: Raney Nickel (Active slurry in water/ethanol). Note: Pyrophoric.[3]

  • Solvent: Methanol (saturated with NH3) or Ethanol.

  • Reagent: Hydrogen gas (H2), Ammonia (NH3) gas or aqueous NH4OH.

Step-by-Step Procedure
  • Catalyst Preparation (Inert Atmosphere):

    • Wash Raney Nickel (approx. 20 wt% relative to substrate) three times with absolute ethanol to remove water.

    • Safety: Never let Raney Ni dry out; it will ignite in air.

  • Loading:

    • Transfer the glutaronitrile-1,5-13C2 into the autoclave liner.

    • Add the washed Raney Ni slurry.

    • Add Methanol.

    • Crucial Step: Add liquid ammonia (approx. 5-10 equivalents) or saturate the methanol with NH3 gas at 0°C. Rationale: Ammonia suppresses secondary amine formation [1].

  • Reaction:

    • Seal autoclave. Purge 3x with N2, then 3x with H2.

    • Pressurize to 50–70 bar (700–1000 psi) H2.

    • Heat to 80–100°C . Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

    • Run for 4–6 hours until H2 uptake ceases.

  • Workup:

    • Cool to room temperature. Vent H2 carefully.

    • Filter catalyst over Celite (keep wet!).

    • Evaporate solvent and ammonia under reduced pressure.

    • Result: Crude 1,5-pentanediamine-1,5-13C2 as a free base oil.

Protocol B: Chemical Reduction (LiAlH4)

Best For: Scales <1g, Labs without autoclaves. Critical Requirement: Anhydrous conditions, Fieser workup.

Materials
  • Substrate: Glutaronitrile-1,5-13C2

  • Reagent: Lithium Aluminum Hydride (LiAlH4) - 4.5 equivalents (excess required).

  • Solvent: Anhydrous THF or Diethyl Ether.[4]

Step-by-Step Procedure
  • Setup:

    • Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Maintain N2 atmosphere.

    • Charge flask with LiAlH4 (suspended in dry THF). Cool to 0°C.

  • Addition:

    • Dissolve Glutaronitrile-1,5-13C2 in dry THF.

    • Add dropwise to the LiAlH4 suspension.[5] Note: Exothermic.

    • Once addition is complete, warm to room temperature, then reflux for 2–4 hours.

  • The "Fieser" Quench (Critical for Yield):

    • To avoid trapping your expensive isotope in aluminum salts, use the specific Fieser method [2]:

    • Cool to 0°C. For every x grams of LiAlH4 used, add slowly:

      • x mL Water

      • x mL 15% Aqueous NaOH

      • 3x mL Water

    • This produces a granular, white precipitate that filters easily, unlike the gelatinous mess of standard acid quenches.

  • Isolation:

    • Filter the granular salts and wash thoroughly with THF.

    • Dry filtrate over Na2SO4.[3]

    • Concentrate in vacuo.

Purification & Stabilization (The HCl Salt)

Free amine (Cadaverine) is a foul-smelling liquid that absorbs CO2 from the air (forming carbamates). For long-term storage of the 13C-labeled compound, convert it to the dihydrochloride salt.

  • Dissolve the crude amine in a minimal amount of Ethanol.

  • Add concentrated HCl (or HCl in dioxane) dropwise until pH < 2.

  • 1,5-Pentanediamine-1,5-13C2 • 2HCl will precipitate as a white solid.

  • Recrystallize from Ethanol/Water if necessary.

Comparative Analysis

FeatureMethod A: Raney Ni / H2Method B: LiAlH4
Scale Suitability > 1 gram< 1 gram
Yield (Typical) 90–95%80–85%
Purity Profile Excellent (with NH3)Good (requires careful workup)
Safety Hazard High Pressure + Pyrophoric CatalystWater Reactive + Flammable Solvent
Equipment Autoclave / Parr ShakerStandard Glassware
13C Recovery Highest (Minimal loss in workup)Moderate (Risk of trapping in salts)

Experimental Workflow Diagram

Workflow Start Start: Glutaronitrile-1,5-13C2 Decision Select Method based on Scale/Equip Start->Decision RouteA Method A: Hydrogenation (Raney Ni + NH3 + H2) Decision->RouteA >1g or Autoclave Available RouteB Method B: Hydride Reduction (LiAlH4 in THF) Decision->RouteB <1g or No Autoclave FilterA Filter Catalyst (Celite) RouteA->FilterA Crude Crude 13C-Diamine (Free Base) FilterA->Crude QuenchB Fieser Workup (H2O / NaOH / H2O) RouteB->QuenchB QuenchB->Crude SaltForm HCl Salt Formation (Add HCl/EtOH) Crude->SaltForm Final Final Product: 1,5-Pentanediamine-1,5-13C2 • 2HCl SaltForm->Final

Caption: Decision matrix and processing workflow for the reduction of 13C-labeled glutaronitrile.

References

  • Organic Syntheses , Coll. Vol. 3, p.720 (1955); Vol. 27, p.18 (1947). Reduction of Nitriles to Primary Amines with Raney Nickel and Ammonia.[6]

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard protocol for granular quenching of Aluminum salts).
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. Section 4.16: Reduction of Nitriles.

  • Journal of Labelled Compounds and Radiopharmaceuticals . General methodologies for 13C-nitrile reductions.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Glutaronitrile-1,5-13C2 hydrolysis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in [1,5-13C2]Glutaronitrile Hydrolysis

Executive Summary

Working with [1,5-13C2]Glutaronitrile presents a unique thermodynamic challenge often overlooked in standard nitrile hydrolysis protocols. The most common cause of "low yield" in this specific reaction is not decomposition, but rather the formation of a stable, cyclic byproduct: [2,6-13C2]Glutarimide .

Because standard acid hydrolysis favors ring closure over the final hydrolysis step, researchers often unknowingly discard the glutarimide (assuming it is a polymer or impurity) or fail to extract the highly water-soluble glutaric acid product.

This guide provides a diagnostic workflow to identify if you are stuck in the "Glutarimide Trap" and detailed protocols to recover your expensive 13C-labeled material.

Part 1: Diagnostic Workflow

Before altering your synthesis, determine the fate of your 13C label. Run a crude 13C NMR (proton-decoupled) of your reaction mixture or residue.[1]

DiagnosticFlow Start Analyze Crude Reaction Mixture (13C NMR) SignalCN Signal at ~119 ppm? Start->SignalCN SignalCO Signal at ~170-180 ppm? SignalCN->SignalCO No Incomplete Incomplete Conversion (Starting Material Present) SignalCN->Incomplete Yes Imide Glutarimide Trap (~172-174 ppm) SignalCO->Imide Shift ~173 ppm Acid Glutaric Acid Formed (~177-179 ppm) SignalCO->Acid Shift ~178 ppm ActionReflux Action: Increase Temp/Time or Switch to Base Incomplete->ActionReflux ActionRescue Action: Perform Alkaline Ring Opening (See Protocol A) Imide->ActionRescue ActionWorkup Action: Optimize Extraction (See Protocol B) Acid->ActionWorkup

Figure 1: Diagnostic logic for 13C-labeled glutaronitrile hydrolysis. The chemical shift difference between the imide and the free acid is the critical differentiator.

Part 2: The "Glutarimide Trap" (Mechanism & Causality)[2]

The Issue: When hydrolyzing dinitriles separated by three carbons (like glutaronitrile), acidic conditions (e.g., HCl, H2SO4) promote cyclization. The intermediate mono-amide intramolecularly attacks the remaining nitrile/amide/acid group to form a six-membered imide ring.[1] This ring is thermodynamically stable and resists further hydrolysis under acidic conditions.[1]

The Evidence: If your yield is low (<40%) and you observe a white crystalline solid that is less polar than a dicarboxylic acid, you have likely synthesized [2,6-13C2]Glutarimide .

The Fix: You do not need to restart. The imide can be quantitatively converted to the diacid using alkaline hydrolysis , which attacks the carbonyl carbons (13C-labeled), opening the ring.

Part 3: Troubleshooting Protocols
Scenario A: You used Acid Hydrolysis and have Low Yield (Rescuing the Batch)

Use this protocol if you suspect your product is trapped as glutarimide.

Reagents:

  • Crude reaction residue (suspected Glutarimide)

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Hydrochloric Acid (HCl), conc.

Step-by-Step:

  • Dissolution: Dissolve the crude residue in minimal water.

  • Basification: Add 20% NaOH until pH > 12. (This deprotonates the imide N-H, making it soluble, but you need heat to open the ring).

  • Hydrolysis: Heat the solution to reflux (100°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC or NMR.[1] The disappearance of the imide spot/peak confirms ring opening.

  • Acidification: Cool to 0°C. Slowly add conc. HCl to adjust pH to ~1.0.

  • Isolation: Proceed immediately to Protocol B (Extraction) .

Scenario B: Isolation of Water-Soluble Product

Glutaric acid is highly soluble in water (640 g/L). Standard extraction often fails, leaving the product in the aqueous waste.

Method: Salting Out & Continuous Extraction

ParameterRecommendationRationale
Aqueous Phase Saturate with NaCl "Salting out" effect reduces the solubility of organic acids in water, forcing them into the organic phase.[1]
Solvent Ethyl Acetate or Ether Diethyl ether is preferred for cleanliness; EtOAc is safer but requires more drying.[1]
Technique Continuous Liquid-Liquid Extraction (CLLE) Manual separation is inefficient. A CLLE apparatus (e.g., Kutscher-Steudel) running for 12–24h ensures >95% recovery.
Drying Na2SO4 (Anhydrous)Magnesium sulfate is too acidic and can adsorb polar acids; Sodium sulfate is gentler.
Part 4: Optimized Synthesis (Direct Alkaline Hydrolysis)

For future batches, avoid the acid route entirely to bypass the glutarimide trap.

Mechanism:



Base hydrolysis converts the nitrile directly to the carboxylate salt, which prevents cyclization because the carboxylates repel each other electrostatically.

Protocol:

  • Setup: In a round-bottom flask, combine [1,5-13C2]Glutaronitrile (1.0 eq) with NaOH (2.5 eq) in water (concentration ~3M).

  • Reaction: Reflux at 100°C for 6–8 hours. Ammonia gas will evolve.[1]

    • Tip: Use a scrubber or vent to a fume hood. The cessation of NH3 evolution indicates reaction completion.

  • Workup:

    • Cool to room temperature.[1]

    • Wash the basic solution with Dichloromethane (DCM) to remove any unreacted nitrile or non-polar impurities. Discard organic layer.

    • Acidify the aqueous layer (containing the product as disodium salt) with conc. HCl to pH 1.

    • Saturate with NaCl and perform CLLE (as in Protocol B).

Part 5: Analytical Verification

Use this table to interpret your 13C NMR data and confirm the success of the hydrolysis.

CompoundFunctional GroupApprox.[1][2][3][4][5][6][7][8][9][10][11] 13C Shift (ppm)Multiplicity (1H-decoupled)
Glutaronitrile (SM)Nitrile (-CN)119.0 Singlet (strong)
Glutarimide (Trap)Imide (C=O)172.5 - 174.0 Singlet (strong)
Glutaric Acid (Product)Carboxylic Acid (-COOH)177.0 - 179.0 Singlet (strong)

Note: Due to the symmetry of the molecule, C1 and C5 are chemically equivalent and will appear as a single signal with high intensity due to 13C enrichment.

References
  • Organic Syntheses , Coll.[1] Vol. 4, p. 496 (1963); Vol. 39, p. 29 (1959). Glutaric Acid. [Link] (Authoritative source on the hydrolysis of dinitriles and purification via extraction).

  • Organic Syntheses , Coll. Vol. 6, p. 824 (1988); Vol. 56, p. 44 (1977). Glutarimide. [Link] (Details the formation of glutarimide from glutaronitrile under acidic conditions, confirming the "trap" mechanism).

  • National Institutes of Health (NIH) , Glutarimide Chemistry and Hydrolysis. [Link] (General properties and stability data for the cyclic imide).

Sources

Technical Support Center: Advanced NMR Solutions for Battery Electrolyte Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you with expert-level troubleshooting strategies and in-depth answers to common challenges encountered when analyzing complex battery electrolyte mixtures using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

FAQs and Troubleshooting Guides

Question 1: My 13C NMR spectrum of a multi-component carbonate electrolyte shows severe signal overlap. How can I resolve these peaks for accurate component identification and quantification?

Answer:

Signal overlap in 13C NMR spectra of battery electrolytes is a common challenge, especially with structurally similar carbonate solvents like ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC).[1] The larger chemical shift dispersion of 13C NMR compared to 1H NMR is advantageous, but overlap can still occur.[2][3] To address this, a multi-pronged approach involving both experimental and data processing techniques is recommended.

Initial Troubleshooting Steps:

  • Optimize Acquisition Parameters:

    • Increase Digital Resolution: A longer acquisition time can improve the resolution of closely spaced peaks.

    • Adjust Temperature: Small changes in sample temperature can sometimes induce slight shifts in resonance frequencies, potentially resolving overlapping signals.

  • Sample Preparation:

    • Solvent Effects: While not always feasible for battery electrolytes, preparing samples in different deuterated solvents can alter chemical shifts and resolve overlap.

Advanced Techniques for Signal Resolution:

If the above steps are insufficient, more advanced NMR techniques are highly effective:

  • Two-Dimensional (2D) NMR Spectroscopy: This is a powerful method for separating overlapping signals into a second dimension.

    • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates 1H and 13C nuclei that are directly bonded. Since proton signals are often better resolved, this can help to distinguish overlapping carbon signals.[4]

    • Heteronuclear Multiple Bond Correlation (HMBC): This technique correlates 1H and 13C nuclei over two to three bonds, providing additional structural information and aiding in the assignment of quaternary carbons.

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules.[1][5][6][7] Since different electrolyte components (solvents, salts, degradation products) will have different sizes and diffusion rates, a 2D DOSY spectrum can resolve their individual 1H or 13C signals.[8][9]

Question 2: I am trying to quantify the concentration of a low-level additive in my electrolyte, but its 13C signal is weak and close to the noise. How can I improve the signal-to-noise ratio for accurate quantification?

Answer:

The low natural abundance and smaller gyromagnetic ratio of the 13C nucleus are inherent sensitivity challenges in 13C NMR.[2] When dealing with low-concentration species, enhancing the signal-to-noise ratio (S/N) is critical for reliable quantification.

Strategies for Sensitivity Enhancement:

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. This is often the simplest solution, but it comes at the cost of longer experiment times.

  • Optimize Relaxation Delays: For quantitative 13C NMR, a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) is necessary to ensure complete relaxation of all nuclei. However, for simple detection, a shorter delay can be used to acquire more scans in a given amount of time.

  • Polarization Transfer Techniques: These methods transfer the higher polarization of protons to the less sensitive 13C nuclei, significantly boosting the signal.

    • Distortionless Enhancement by Polarization Transfer (DEPT): This is a common technique for enhancing the signals of protonated carbons. DEPT experiments can also be used to distinguish between CH, CH2, and CH3 groups.

    • Insensitive Nuclei Enhanced by Polarization Transfer (INEPT): Similar to DEPT, INEPT is another pulse sequence for enhancing 13C signals.

  • Dynamic Nuclear Polarization (DNP): For a substantial sensitivity boost, DNP is a powerful, albeit more complex, technique.[10][11] DNP involves transferring the high spin polarization of electrons to the nuclear spins, leading to signal enhancements of several orders of magnitude.[11] This can enable the detection of species at micromolar concentrations.[10]

Question 3: My 13C NMR signals are unexpectedly broad, making interpretation difficult. What could be the cause, and how can I fix it?

Answer:

Broad NMR signals in battery electrolytes can stem from several factors, often related to the presence of paramagnetic species or chemical exchange processes.

Potential Causes and Solutions:

  • Paramagnetic Species: The dissolution of transition metal ions (e.g., Mn2+, Ni2+) from cathode materials is a common cause of severe line broadening in NMR spectra.[12][13][14] These paramagnetic ions induce rapid nuclear relaxation, leading to broad signals.[12][13]

    • Mitigation Strategies:

      • Sample Dilution: Diluting the electrolyte sample with a coordinating deuterated solvent can sometimes reduce the broadening effect.[13][14]

      • Chelating Agents: Adding a chelating agent that binds to the paramagnetic ions can effectively remove them from solution and sharpen the NMR signals.

      • Precipitation: In some cases, adding a reagent that precipitates the metal ions can be effective.[13][14]

  • Chemical Exchange: If a nucleus is exchanging between two or more different chemical environments at a rate comparable to the NMR timescale, the resulting signal can be broadened. This can occur with lithium ion solvation and desolvation from different solvent molecules.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to identify and understand chemical exchange processes.[15] At lower temperatures, the exchange may slow down, resulting in sharper, distinct signals for each environment. Conversely, at higher temperatures, the exchange may become rapid, leading to a single, sharp, averaged signal.

  • High Viscosity: Highly viscous electrolyte solutions can lead to broader lines due to slower molecular tumbling.

    • Solution: Increasing the sample temperature can reduce viscosity and sharpen the signals.

Experimental Protocols & Workflows

Protocol 1: Quantitative 13C NMR (qNMR) for Electrolyte Composition Analysis

This protocol outlines the steps for obtaining accurate quantitative data from 13C NMR spectra of battery electrolytes.

1. Sample Preparation:

  • Accurately weigh a known amount of the electrolyte sample.
  • Add a known amount of a deuterated solvent containing an internal standard. The internal standard should have a single, sharp resonance that does not overlap with any of the analyte signals.

2. NMR Instrument Setup:

  • Tune and match the probe for the 13C frequency.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters for qNMR:

  • Pulse Sequence: Use a simple pulse-acquire sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can affect signal integrals.
  • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 of any carbon nucleus in the sample. This is crucial for ensuring full relaxation and accurate integration.
  • Pulse Angle: Use a 90° pulse angle.
  • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for all signals of interest.

4. Data Processing and Analysis:

  • Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) before Fourier transformation.
  • Carefully phase the spectrum.
  • Perform baseline correction.
  • Integrate the signals of the internal standard and the analytes.
  • Calculate the concentration of each component using the following equation:
Workflow for Troubleshooting Signal Overlap

The following diagram illustrates a logical workflow for addressing 13C NMR signal overlap in battery electrolyte mixtures.

Signal_Overlap_Workflow start Start: Overlapping 13C Signals optimize_params Optimize Acquisition Parameters (e.g., acquisition time, temperature) start->optimize_params check_resolution Is Resolution Sufficient? optimize_params->check_resolution two_d_nmr Perform 2D NMR (HSQC, HMBC) check_resolution->two_d_nmr No dosy_nmr Perform DOSY NMR check_resolution->dosy_nmr No, or further separation needed end_resolved End: Signals Resolved check_resolution->end_resolved Yes analyze_2d Analyze 2D/DOSY Data two_d_nmr->analyze_2d dosy_nmr->analyze_2d analyze_2d->end_resolved end_unresolved Consider Alternative Techniques (e.g., Isotopic Labeling) analyze_2d->end_unresolved

Caption: A decision-making workflow for resolving overlapping 13C NMR signals.

Data Presentation

Table 1: Comparison of Advanced NMR Techniques for Resolving Signal Overlap
TechniquePrinciple of SeparationAdvantagesDisadvantages
2D HSQC/HMBC Through-bond J-coupling between 1H and 13CProvides detailed structural connectivity information.[4]Can be time-consuming; not applicable to quaternary carbons (HSQC).
2D DOSY Differences in molecular diffusion coefficientsSeparates components based on size and shape; non-destructive.[1][8]Requires careful parameter optimization; resolution depends on diffusion differences.
Isotopic Labeling Introduction of 13C-enriched precursorsUnambiguously identifies signals from specific molecules.[4]Can be expensive and synthetically challenging.

References

  • Internally Referenced DOSY-NMR: A Novel Analytical Method in Revealing the Solution Structure of Lithium-ion Battery Electrolyte - OSTI. (URL: [Link])

  • Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution - PMC - NIH. (URL: [Link])

  • Internally Referenced DOSY-NMR: A Novel Analytical Method in Revealing the Solution Structure of Lithium-Ion Battery Electrolytes - PubMed. (URL: [Link])

  • Quantitative benchtop NMR optimises battery electrolytes. (URL: [Link])

  • Internally Referenced DOSY-NMR: A Novel Analytical Method in Revealing the Solution Structure of Lithium-Ion Battery Electrolytes | The Journal of Physical Chemistry Letters - ACS Publications. (URL: [Link])

  • Internally Referenced DOSY-NMR: A Novel Analytical Method in Revealing the Solution Structure of Lithium-Ion Battery Electrolytes - The Journal of Physical Chemistry Letters - Figshare. (URL: [Link])

  • Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution - ACS Publications. (URL: [Link])

  • How to Optimize Battery Electrolytes with Benchtop NMR - AZoM. (URL: [Link])

  • Dissolution-DNP enables the detection of 13C hyperpolarized NMR spectra of Li-ion battery electrolytes - ChemRxiv. (URL: [Link])

  • Protocol for quantitative nuclear magnetic resonance for deciphering electrolyte decomposition reactions in anode-free batteries - PMC. (URL: [Link])

  • NMR as a powerful tool to study lithium ion battery electrolytes - ResearchGate. (URL: [Link])

  • Optimising battery electrolytes with benchtop NMR. (URL: [Link])

  • 13 C NMR and 19 F NMR for a 0.5 M Mg(TFSI) 2 (THF) 4 electrolyte... - ResearchGate. (URL: [Link])

  • Use of Solid-State NMR Spectroscopy for the Characterization of Molecular Structure and Dynamics in Solid Polymer and Hybrid Electrolytes - PMC. (URL: [Link])

  • Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study - RSC Publishing. (URL: [Link])

  • 27Al Pulsed Field Gradient, Diffusion-NMR Spectroscopy of Solvation Dynamics and Ion Pairing in Alkaline Aluminate Solutions | Journal Article | PNNL. (URL: [Link])

  • Nanostructured arrangement of electrolytes analyzed by 2D NMR. ¹H‐¹H HOESY NMR spectra of LHCE_0.3IL at a) 20 °C and b - ResearchGate. (URL: [Link])

  • How NMR Spectroscopy Enhances Lithium-Ion Battery Innovation. (URL: [Link])

  • Polymer Electrolytes for Lithium-Ion Batteries Studied by NMR Techniques - MDPI. (URL: [Link])

  • Quantification of single components in complex mixtures by 13C NMR | Magritek. (URL: [Link])

  • Polymer Electrolytes for Lithium-Ion Batteries Studied by NMR Techniques - MDPI. (URL: [Link])

  • Challenges and New Opportunities of in situ NMR Characterization of Electrochemical Processes - AIP Publishing. (URL: [Link])

  • NMR Studies of Interfacial Reactions in Lithium-Ion Batteries - Apollo. (URL: [Link])

  • Identifying the components of the solid-electrolyte interphase in Li-ion batteries. - SciSpace. (URL: [Link])

  • Understanding sodium battery materials using high-field solid- state nuclear magnetic resonance spectroscopy. (URL: [Link])

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - NIH. (URL: [Link])

  • determining carbonate content of cores by 13c nmr. (URL: [Link])

  • Enhancing carbon-13 NMR signals in liquids - MPI. (URL: [Link])

  • Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study - RSC Publishing. (URL: [Link])

  • Whole-Core Analysis by 13C NMR | SPE Formation Evaluation - OnePetro. (URL: [Link])

  • CHAPTER 13: Characterising Non-aqueous Metal–Air Batteries Using NMR Spectroscopy - Books. (URL: [Link])

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. (URL: [Link])

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures | ACS Omega - ACS Publications. (URL: [Link])

  • Improving the chemical profiling of complex natural extracts by joint 13C NMR and LC-HRMS2 analysis and the querying of in silico generated chemical databases | ChemRxiv. (URL: [Link])

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (URL: [Link])

Sources

Optimizing relaxation delay d1 for quantitative 13C NMR of glutaronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: QNMR-GLN-0042 Status: Open Subject: Optimizing relaxation delay (


) for quantitative 

C NMR of Glutaronitrile Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division

Executive Summary

You are likely observing inconsistent integral ratios between the methylene carbons and the nitrile carbons in glutaronitrile. The nitrile carbons (


) typically show significantly lower intensity than expected compared to the aliphatic chain (

).

This is a classic manifestation of saturation effects due to insufficient relaxation delay (


) and Nuclear Overhauser Effect (NOE)  mismanagment. Nitrile carbons, lacking directly attached protons, possess exceptionally long spin-lattice relaxation times (

), often exceeding 20 seconds. Standard default parameters (

) will recover less than 10% of their magnetization, rendering quantitative analysis impossible.

This guide details the diagnostic protocol to measure


 and two distinct workflows to resolve the issue: Method A (Strict Optimization)  and Method B (Relaxation Agents) .

Module 1: The Diagnostic Phase ( Measurement)

Before altering your acquisition parameters, you must quantify the


 of the slowest relaxing nuclei (the nitrile carbons).
The Protocol: Inversion-Recovery Experiment

Do not guess the


. Measure it using the Inversion-Recovery pulse sequence (

).
  • Pulse Sequence: Select t1irpg (Bruker) or equivalent.

  • Variable Delay List (

    
    ):  Set a logarithmic list of delays ranging from 0.1s to 60s (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 40, 60s).
    
  • Relaxation Delay (

    
    ):  For this diagnostic experiment only, set 
    
    
    
    to ensure equilibrium between steps.
  • Processing: Phase the spectra carefully. The peaks will start inverted (negative), pass through a null point, and become positive.

  • Analysis: Plot Intensity (

    
    ) vs. Delay (
    
    
    
    ). The software fits this to:
    
    
Expected Results for Glutaronitrile
Carbon PositionTypeApprox.

(Degassed)
Approx.

(Aerated)
C3 (Central)

1.5 - 3.0 s1.0 - 2.0 s
C2/C4 (

)

1.5 - 3.0 s1.0 - 2.0 s
C1/C5 (Nitrile)

> 25.0 s 10.0 - 15.0 s

Note: Nitrile carbons relax via Chemical Shift Anisotropy (CSA) and weak dipolar interactions, making them extremely slow compared to protonated carbons.

Module 2: Workflow Selection & Optimization

Once


 is determined (let's assume 

for the nitrile), choose your workflow.
Decision Logic Visualization

G start Start: qNMR of Glutaronitrile t1_check Measure T1 of Nitrile Carbon start->t1_check decision Is T1 > 5 seconds? t1_check->decision method_a Method A: Strict Optimization (No Additives) decision->method_a No (Rare) decision->method_a Yes (Sample Recovery Critical) method_b Method B: Relaxation Agent (Cr(acac)3) decision->method_b Yes (High Throughput) param_a Set d1 = 5 * T1 (~100s delay) method_a->param_a param_b Add 0.05M Cr(acac)3 New T1 < 2s method_b->param_b pulse_seq Pulse Sequence: Inverse Gated Decoupling (zgig) param_a->pulse_seq param_b->pulse_seq

Caption: Decision tree for selecting the optimal qNMR workflow based on T1 measurements and sample constraints.

Method A: Strict Optimization (Non-Destructive)

Use this if the sample must be recovered pure.

  • Calculation: The fundamental law of qNMR requires

    
     magnetization recovery.
    
    
    
    
    If
    
    
    , then
    
    
    .
  • Pulse Sequence: You must use Inverse Gated Decoupling (Bruker: zgig).[1]

    • Why? Standard decoupling (zgpg) keeps the decoupler ON during

      
      , generating NOE. NOE enhances 
      
      
      
      signals (up to 200%) but has little effect on quaternary nitriles, distorting integration.
    • Mechanism:[2]zgig turns the decoupler OFF during

      
       (suppressing NOE) and ON  during acquisition (collapsing multiplets to singlets).
      
  • Throughput Warning: A single scan takes ~100s. To get S/N > 250:1, this experiment may take overnight.

Method B: Relaxation Agent (High Throughput)

Use this for routine analysis or if instrument time is limited.

  • Reagent: Chromium(III) acetylacetonate, Cr(acac)

    
     .[3][4][5]
    
  • Preparation: Add approx. 2-3 mg of Cr(acac)

    
     per 0.6 mL of sample solution (Target conc: ~0.05 M).
    
  • Mechanism: The paramagnetic electron of Cr provides a highly efficient relaxation pathway (dipolar interaction), bypassing the slow CSA mechanism of the nitrile.

  • Result:

    
     drops from ~20s to < 1.5s.
    
  • New Parameters:

    • 
      : 5 - 7 seconds  (Conservative setting).
      
    • Pulse Sequence: Still use Inverse Gated Decoupling (zgig) to ensure no residual NOE issues.

Module 3: Troubleshooting & FAQs

Q: I used


 but my nitrile integral is still 5% low. Why? 
A:  Check your pulse width (

). If your

pulse is not calibrated perfectly, you are not tipping all magnetization into the transverse plane. For qNMR, perform a nutation (pulsecal) experiment on the sample to determine the exact

pulse length.

Q: Can I use a


 pulse to shorten the delay? 
A:  For strict qNMR, no . While the Ernst Angle allows faster scanning for qualitative S/N, quantitative integration requires a 

pulse with full relaxation (

) to ensure the signal intensity is directly proportional to molar concentration, independent of

differences.

Q: The Cr(acac)


 broadened my lines. Is this a problem? 
A:  Paramagnetic agents do cause line broadening (

shortening). However, for integration, area is conserved. As long as the peaks do not overlap, the integration remains accurate. If overlap occurs, reduce Cr(acac)

concentration to 0.01 M.

Q: Why does the baseline look "rolling" or distorted? A: This is often due to the "dead time" delay or acoustic ringing, common with low-frequency nuclei like


.
  • Fix: Use Linear Prediction (LP) for the first few points of the FID during processing.

  • Fix: Ensure DE (Pre-scan delay) is appropriate (usually 6.5 - 10

    
    ).
    

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005).[6] Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 5: Quantitative NMR). Link

  • Malz, F., & Jancke, H. (2005).[2] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Caytan, E., et al. (2007). Precise and accurate quantitative 13C NMR with reduced experimental time. Talanta, 71(3), 1016-1021. Link

Sources

Removing water impurities from Glutaronitrile-1,5-13C2 for battery research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Water Removal from Glutaronitrile-1,5-13C2 (Isotope Labeled)

Executive Summary & Scientific Context

You are handling Glutaronitrile-1,5-13C2 , a high-value, isotopically labeled dinitrile solvent. In battery research, this is typically used to trace degradation mechanisms via NMR or mass spectrometry at high voltages (>4.4V).

The Critical Challenge: Unlike bulk glutaronitrile, you likely have limited quantity (e.g., 0.5g to 5g). Standard distillation is not viable due to dead-volume losses. Furthermore, nitrile groups (-CN) are polar and hygroscopic. If the water content exceeds 20 ppm , it will trigger the hydrolysis of conducting salts (LiPF₆), destroying your electrochemical cell and invalidating your isotope tracing data.

This guide provides a micro-batch static drying protocol designed to minimize material loss while achieving <15 ppm water content.

The "Why": Thermodynamics of Failure

Before touching the chemical, you must understand the degradation cascade. Water does not just "dilute" the electrolyte; it acts as a catalyst for destruction.

Mechanism of LiPF₆ Hydrolysis: In the presence of trace moisture, Lithium Hexafluorophosphate (LiPF₆) decomposes. The resulting Hydrogen Fluoride (HF) attacks the cathode surface (leaching transition metals) and corrodes the current collector.

LiPF6_Hydrolysis H2O Trace H₂O (Impurity) Reaction Hydrolysis H2O->Reaction LiPF6 LiPF₆ (Salt) LiPF6->Reaction POF3 POF₃ (Gas/Lewis Acid) Reaction->POF3 HF 2 HF (Acid) Reaction->HF SEI_Damage SEI Destabilization POF3->SEI_Damage Cross-polymerization HF->SEI_Damage Acid Attack Cathode_Etch Cathode Metal Dissolution HF->Cathode_Etch

Figure 1: The autocatalytic destruction cycle initiated by water in LiPF₆ electrolytes. Note that HF generation leads to further water generation in some interaction cycles with the cathode, creating a runaway effect.

Experimental Protocols
Protocol A: Molecular Sieve Activation (The Foundation)

Do not trust "pre-activated" sieves for isotope work.

Material Selection:

  • Type: 3A Molecular Sieves (Zeolite).

    • Reasoning: Glutaronitrile has a kinetic diameter >3Å. Using 4A sieves risks co-adsorbing your expensive labeled solvent into the pores, altering your concentration. 3A excludes the nitrile but traps water.

  • Form: Beads (1.6 - 2.5 mm). Avoid powder (filtration difficulty).

Step-by-Step Activation:

  • Vessel: Place sieves in a clean quartz or borosilicate glass tube.

  • Heat & Vacuum: Heat to 300°C under dynamic vacuum (<0.1 mbar) for 12 hours .

    • Why: Zeolites are aluminosilicates. Physical adsorbed water leaves at 100°C, but chemisorbed water (silanol groups) requires >250°C to remove.

  • Cooling: Cool to room temperature under vacuum or dry Argon.

  • Storage: Transfer immediately to an Argon-filled glovebox.

Protocol B: Micro-Batch Static Drying (Zero-Loss Method)

Designed for handling 1mL - 10mL of 13C2-Glutaronitrile.

ParameterSpecification
Environment Argon Glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)
Sieve Loading 20% w/v (e.g., 200mg sieves per 1mL liquid)
Contact Time 48 - 72 Hours
Agitation None (Static) or very slow tumble
Target H₂O < 15 ppm

Workflow:

  • Preparation: In the glovebox, weigh the activated 3A sieves into a pre-dried amber vial (septum cap).

  • Addition: Add the Glutaronitrile-1,5-13C2 to the vial containing sieves.

  • Sealing: Cap tightly. Wrap the cap with Parafilm or electrical tape to prevent atmosphere diffusion if the box purges.

  • Dehydration: Allow to stand for 48 hours.

    • Note: Do not stir vigorously. Grinding the beads creates dust that will interfere with NMR shimming and block battery separators.

  • Extraction: Use a gas-tight syringe with a PTFE syringe filter (0.2 µm) to withdraw the liquid. This removes zeolite fines.

Drying_Workflow cluster_glovebox Argon Glovebox Environment ActSieves Activated 3A Sieves (300°C / Vacuum) Mix Static Drying (20% w/v, 48h) ActSieves->Mix RawSolvent Glutaronitrile-13C2 (Wet) RawSolvent->Mix Filter Syringe Filtration (0.2 µm PTFE) Mix->Filter Extract carefully Final Dry Solvent (<15 ppm H₂O) Filter->Final Analysis Coulometric KF Final->Analysis QC (KF) Battery Cell Assembly Final->Battery Electrolyte Prep

Figure 2: Micro-batch drying workflow. The filtration step is critical to prevent zeolite dust from acting as nucleation sites for lithium dendrites.

Quality Control: Validation

You cannot assume dryness; you must measure it.

Method: Coulometric Karl Fischer (KF) Titration.[1][2][3]

  • Anolyte: Use a ketone/aldehyde-free reagent (standard reagents are usually fine for nitriles, but ensure no methanol-induced side reactions occur if impurities are present).

  • Injection: Direct injection of 0.5 mL is too wasteful for 13C2 material.

  • Micro-Sampling: Use a 0.1 mL gas-tight syringe. Inject exactly 0.05 g to 0.1 g of sample.

  • Blanking: You must determine the "drift" of the cell before injection. A drift < 0.1 µg H₂O/min is required.

Troubleshooting & FAQs

Q1: The Glutaronitrile turned slightly yellow after 48 hours over sieves. Is it ruined?

  • Diagnosis: This indicates base-catalyzed hydrolysis or polymerization. Some molecular sieves are slightly basic (pH 9-10 in slurry). Nitriles can hydrolyze to amides under basic conditions.

  • Solution:

    • Check your sieve source. Acid-washed sieves are available but rare.

    • Rescue: If the yellowing is mild, the chemical purity may still be >99%. Perform a proton NMR. If the CH₂ peaks are intact and no amide peaks (broad singlets around 5-6 ppm) appear, it is usable.

    • Prevention: For the next batch, wash sieves with dilute HCl, rinse thoroughly with deionized water until neutral, then reactivate.

Q2: My Karl Fischer reading is drifting and won't stabilize.

  • Diagnosis: This is often due to Double Bond interference or Side Reactions , but Glutaronitrile is saturated. The likely culprit is the septum .

  • Solution:

    • Ensure you are not injecting "sieve dust." Particulates in the KF cell cause continuous iodine consumption.

    • Verify the KF reagent.[4] If you are using a "Composite" reagent that contains methanol, ensure the methanol is dry.

    • Self-Check: Inject a known dry standard (e.g., dry anisole) to verify the machine's health.

Q3: Can I use 4A sieves? I have those in stock.

  • Technical Answer: You can, but it is risky for isotope quantification.

  • Reasoning: The kinetic diameter of Glutaronitrile is approximately 4.5Å - 5.0Å (estimated based on chain flexibility). While it is likely excluded by 4A (4Å pore), the surface adsorption is stronger. With 13C2 material costing >$500/g, the potential loss of 5-10% of your mass into the sieve pores is economically inefficient. Stick to 3A to be safe.

Q4: I see new peaks in my 13C NMR after drying.

  • Diagnosis: Leaching of binders from the sieves (clay binders) or cation exchange (Na⁺ from the zeolite exchanging with trace protons).

  • Solution: This confirms the need for 0.2 µm PTFE filtration . If peaks persist, they may be dissolved silica species. This is rare in nitriles but possible. Re-distillation (bulb-to-bulb under high vacuum) is the only way to remove dissolved solids, but try to avoid this due to yield loss.

References
  • Göttlinger, M., et al. (2018).[3] "Hydrolysis of LiPF6 in Carbonate-Based Electrolytes for Lithium-Ion Batteries." The Journal of Physical Chemistry C. [3]

  • Burfield, D. R., et al. (1978). "Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay." The Journal of Organic Chemistry. (Establishes 3A sieves as superior for polar solvents).

  • Mitsubishi Chemical Corporation. (2025).[5] "Karl Fischer Titration: Interference Mechanisms and Countermeasures."[5] Technical Application Guide.

  • Abu-Lebdeh, Y., & Davidson, I. (2009). "New electrolytes based on glutaronitrile for high energy/power Li-ion batteries." Journal of Power Sources.

Sources

Technical Support Center: Enhancing Isotopic Enrichment Detection in Solid-State NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who utilize isotopic labeling to explore the structure and dynamics of solid-state systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you navigate the complexities of these experiments. This resource is structured to address the most common and critical challenges encountered in detecting and quantifying isotopic enrichment, transforming potential setbacks into opportunities for deeper understanding and experimental success.

Frequently Asked Questions (FAQs)

This section addresses foundational and frequently encountered questions regarding isotopic enrichment in solid-state NMR.

Q1: Why is isotopic enrichment (e.g., ¹³C, ¹⁵N) necessary for most biological solid-state NMR experiments?

A1: The primary reason is sensitivity. The natural abundance of key nuclei like ¹³C (approx. 1.1%) and ¹⁵N (approx. 0.37%) is very low.[1] This scarcity, combined with the inherently lower sensitivity of NMR compared to other spectroscopic techniques, makes detecting signals from unlabeled biomolecules extremely time-consuming and often impractical.[2][3] Isotopic enrichment increases the concentration of these NMR-active nuclei, significantly boosting the signal-to-noise ratio and enabling advanced, multi-dimensional experiments that are crucial for determining molecular structure and dynamics.[1][4][5]

Q2: What is the fundamental difference between a direct polarization (DP) and a cross-polarization (CP) experiment?

A2: The fundamental difference lies in how the signal from the target nucleus (e.g., ¹³C) is generated.

  • Direct Polarization (DP): A radiofrequency (RF) pulse is applied directly to the ¹³C nuclei to excite them. The resulting signal is directly proportional to the number of ¹³C nuclei and their intrinsic properties. While DP is generally quantitative, it suffers from low sensitivity and requires long relaxation delays, making experiments very long.[6][7]

  • Cross-Polarization (CP): This is a signal enhancement technique. Magnetization is first generated on abundant nuclei (typically ¹H) and then transferred to the rare nuclei (e.g., ¹³C) via their dipolar coupling.[2][8] This process enhances the ¹³C signal and allows for faster repetition of the experiment, as the relaxation is governed by the more rapidly relaxing ¹H nuclei.[9][10] However, standard CP is often not quantitative because the efficiency of the transfer depends on factors like the strength of the dipolar coupling and molecular motions.[6][10][11]

Q3: What are spinning sidebands and why do they appear in my MAS spectra?

A3: Spinning sidebands are artifacts that appear in Magic Angle Spinning (MAS) spectra. They are satellite peaks that flank the main, isotropic peak at integer multiples of the spinning frequency.[1][12] They arise from the modulation of anisotropic interactions (like Chemical Shift Anisotropy or dipolar couplings) by the mechanical rotation of the sample.[10][13] While they can complicate spectra by overlapping with other signals, they also contain valuable information about the anisotropy of the interactions.

Q4: How much isotopically labeled sample do I typically need for a solid-state NMR experiment?

A4: The required amount can vary significantly based on the sample's nature, the level of enrichment, and the specific experiment. For biomolecules like proteins, researchers often aim for 10-20 mg of labeled material to pack into a standard MAS rotor (e.g., 3.2 mm or 4 mm).[14] However, with advancements in probe technology and techniques like Dynamic Nuclear Polarization (DNP), successful experiments have been performed with much less material. The key is to have a sufficient concentration of the labeled species within the active volume of the NMR probe's coil.

Troubleshooting Guide: From Sample Preparation to Data Acquisition

This in-depth guide provides solutions to specific problems you may encounter during your experiments.

Section 1: Sample Preparation and Handling

Problem: Inconsistent spinning or inability to reach the desired MAS speed.

  • Potential Cause 1: Poorly Packed Rotor. An imbalanced or unevenly distributed sample is a primary cause of spinning instability.[15] Lumps of material or an off-center sample mass can create significant wobble at high speeds.

    • Solution:

      • Ensure your sample is a fine, homogeneous powder.

      • Pack the sample in small increments, tamping down gently after each addition to ensure even density.

      • Use spacers to center the sample within the rotor, which is critical for both spinning stability and optimal RF homogeneity.[16]

      • Before packing your valuable sample, it's good practice to test spin an empty rotor to confirm the hardware is functioning correctly.[16]

  • Potential Cause 2: Worn or Damaged Hardware. Over time, rotor caps and the rotor itself can wear down, leading to a poor fit and unstable spinning.[15]

    • Solution: Inspect rotor caps for wear under magnification and compare them to new ones. If you suspect rotor or stator wear (often caused by spinning unbalanced samples), the probe may require professional service.[15]

  • Potential Cause 3: Static Electricity. Lyophilized powders can be highly static, making them difficult to handle and pack evenly.

    • Solution: Pack the rotor in an environment with controlled humidity or inside a glove bag filled with an inert gas like argon, which helps to dissipate static charge.[16]

Section 2: Signal Enhancement and Spectral Quality

Problem: Poor Cross-Polarization (CP) efficiency, resulting in weak signals.

  • Potential Cause 1: Incorrect Hartmann-Hahn Match. The efficiency of magnetization transfer in CP critically depends on matching the nutation frequencies of the ¹H and ¹³C nuclei (the Hartmann-Hahn condition).[2][17] This condition is sensitive to RF field strength and can be affected by the sample and the MAS speed.

    • Solution: Systematic Optimization.

      • Calibrate the 90° pulse lengths for both the ¹H and ¹³C channels on your sample.

      • Perform a 2D optimization experiment where you vary the RF power of both channels around the expected match condition. This can be visualized as a "heat map" to clearly identify the optimal power levels for maximum signal intensity.[17]

      • Remember that under MAS, the Hartmann-Hahn condition splits into sidebands separated by the spinning frequency (νR). The optimal match may be at ν₁H - ν₁C = ±nνR, where n=1 or 2, especially at higher spinning speeds where the n=0 condition becomes inefficient.[9]

  • Potential Cause 2: RF Field Inhomogeneity. The RF field across the sample coil is never perfectly uniform. This means that different parts of the sample experience slightly different RF powers, leading to an imperfect Hartmann-Hahn match for a portion of the sample and thus, reduced overall efficiency.[18][19]

    • Solution:

      • Use ramped-amplitude CP (RAMP-CP). By varying the amplitude of the RF field on one channel (usually ¹H) during the contact pulse, a broader range of Hartmann-Hahn conditions is met across the sample, improving the overall transfer efficiency.[19]

      • For challenging cases, consider more advanced pulse sequences like adiabatic-CP, which are designed to be more robust against RF mismatch and inhomogeneity.[18]

  • Potential Cause 3: Molecular Motion. If parts of your molecule are dynamic on the timescale of the CP contact time, this can interfere with the dipolar coupling and reduce CP efficiency.

    • Solution: Lowering the sample temperature can often reduce molecular motion and improve CP efficiency. However, be aware that this can also lead to line broadening.

Workflow for Optimizing Hartmann-Hahn Condition

G cluster_prep Initial Setup cluster_opt Optimization on Target Sample cluster_final Finalization Start Start with Standard Sample (e.g., Adamantane) Cal_Pulses Calibrate 90° Pulses (¹H and ¹³C) Start->Cal_Pulses Load_Sample Load Isotopically Enriched Sample Cal_Pulses->Load_Sample Setup_CP Set Initial CP Power Levels Load_Sample->Setup_CP Run_2D_Opt Run 2D CP Power Array Experiment Setup_CP->Run_2D_Opt Analyze_Map Analyze Intensity Map (Find Maximum) Run_2D_Opt->Analyze_Map Set_Optimal Set Optimal Power Values in Experiment Analyze_Map->Set_Optimal End Proceed with Data Acquisition Set_Optimal->End

Caption: Workflow for optimizing the Hartmann-Hahn cross-polarization condition.

Problem: Broad spectral lines, leading to poor resolution and sensitivity.

  • Potential Cause 1: Inefficient Decoupling. Residual ¹H-¹³C or ¹H-¹⁵N dipolar couplings are a major source of line broadening in solid-state NMR. High-power ¹H decoupling is applied during data acquisition to remove these interactions.

    • Solution: Ensure your decoupling sequence (e.g., SPINAL-64, TPPM) is properly calibrated and that you are using sufficient power. The required power increases with the spinning speed. Be mindful of the probe's duty cycle limits to avoid overheating or arcing.

  • Potential Cause 2: Sample Heterogeneity. If the sample is not structurally uniform (e.g., a mix of crystalline and amorphous domains, or multiple conformations), this will lead to a distribution of chemical shifts, resulting in inhomogeneously broadened lines.[20]

    • Solution: This is fundamentally a sample issue. Re-evaluate your sample preparation protocol (e.g., crystallization, purification) to improve homogeneity. For proteins, this might involve screening different buffer conditions or using annealing protocols.

  • Potential Cause 3: Chemical Exchange Broadening. Dynamic processes within the molecule that occur on the microsecond to millisecond timescale can cause significant line broadening.[21]

    • Solution:

      • Change Temperature: Acquiring spectra at different temperatures can help identify exchange broadening. Lowering the temperature may slow the exchange process and sharpen the lines.

      • Specialized Pulse Sequences: Techniques based on chemical shift scaling can be implemented to reduce the effects of exchange broadening during the acquisition period.[21]

  • Potential Cause 4: Paramagnetic Impurities. Even trace amounts of paramagnetic centers (like metal ions) can cause severe line broadening.

    • Solution: Use metal chelators like EDTA in your buffers during sample preparation. Ensure all glassware and reagents are free from paramagnetic contaminants.

Section 3: Spectral Artifacts and Hardware Issues

Problem: My spectrum has a broad, underlying "hump" or background signal.

  • Potential Cause: Signal from the NMR Probe. The materials used to construct the probe (stator, coil housing, etc.) can contain ¹H or ¹³C and produce a very broad background signal, which is especially problematic in direct polarization experiments.[3][22]

    • Solution:

      • CPMAS: Cross-polarization experiments naturally suppress these background signals because the materials in the probe are not dipolar-coupled to the sample's protons, and the Hartmann-Hahn condition is only met within the coil's active volume.[3]

      • Background Subtraction: Acquire a spectrum of an empty rotor under the same experimental conditions and subtract it from your sample spectrum.

      • Pulse Sequences: Use specialized pulse sequences like EASY (Elimination of Artifacts in NMR SpectroscopY), which uses a two-pulse scheme to subtract the background in each scan, also removing artifacts from acoustic ringing and receiver deadtime.[4][22]

Logical Flow for Artifact Identification and Suppression

G cluster_type Identify Artifact Type cluster_solution Apply Solution Start Observe Artifact in Spectrum Is_Broad_Hump Broad, Rolling Baseline? Start->Is_Broad_Hump Is_Sharp_Periodic Sharp Peaks at νR Intervals? Is_Broad_Hump->Is_Sharp_Periodic No Sol_BG Cause: Probe Background Solution: Use CPMAS or EASY sequence Is_Broad_Hump->Sol_BG Yes Is_Distorted_Phase Distorted Phasing/ Baseline near t=0? Is_Sharp_Periodic->Is_Distorted_Phase No Sol_SSB Cause: Spinning Sidebands Solution: Increase MAS Speed or use TOSS sequence Is_Sharp_Periodic->Sol_SSB Yes Sol_AR Cause: Acoustic Ringing Solution: Increase Deadtime or use EASY sequence Is_Distorted_Phase->Sol_AR Yes End Acquire Clean Spectrum Is_Distorted_Phase->End No (Other Issue) Sol_BG->End Sol_SSB->End Sol_AR->End

Caption: Decision tree for identifying and suppressing common ssNMR artifacts.

Problem: I see sharp, repetitive peaks that are not my isotropic signal.

  • Potential Cause: Spinning Sidebands. As discussed in the FAQ, these are common artifacts. If the spinning speed is not significantly greater than the chemical shift anisotropy, sidebands can be intense and numerous.

    • Solution:

      • Increase MAS Speed: The most straightforward solution is to spin the sample faster. This pushes the sidebands further away from the centerband and reduces their intensity.[10]

      • Acquire at Two Speeds: Collect spectra at two different spinning speeds. The true isotropic peaks will remain at the same chemical shift, while the sidebands will move.[1] This is a simple way to identify them.

      • Use a Suppression Sequence: Pulse sequences like TOSS (TOtal Suppression of Spinning sidebands) use a series of rotor-synchronized 180° pulses to cancel the sideband signals, leaving only the isotropic peaks.[1][10] Note that TOSS spectra are not quantitative.[10]

Problem: The experiment stops, and I get an error related to high reflected power, or I hear a "snapping" sound from the probe.

  • Potential Cause: Probe Arcing. This is a serious issue where an electrical discharge (a spark) occurs within the probe, typically during a high-power RF pulse.[23] It can be caused by excessive power, moisture in the probe, or sharp points in the RF circuitry. Arcing can damage the probe's electronic components.[23][24]

    • Solution:

      • Immediately Stop the Experiment.

      • Reduce Power: The most common cause is using too much RF power. Check your pulse calibrations and ensure you are not exceeding the probe's specified limits.

      • Check Tuning and Matching: Poor tuning and matching of the probe will cause power to be reflected, increasing the voltage within the probe and the likelihood of arcing. Re-tune and match the probe carefully.

      • Inspect for Moisture: Eject the sample and check for any signs of moisture or sample leakage inside the probe. If present, the probe needs to be carefully dried out (consult your instrument manager or manufacturer).

      • Seek Professional Service: If arcing persists at reasonable power levels, it may indicate damage to internal components (e.g., a carbon track has formed from previous arcs). The probe will require professional inspection and repair.[5][24]

Quantitative Data Summary

ParameterTypical Range/ValueImpact on Enrichment DetectionKey Consideration
Sample Concentration 0.5 - 2.0 mM (proteins)Higher concentration directly improves Signal-to-Noise (S/N).[25]Limited by sample solubility and stability.
MAS Speed 10 - 110+ kHzHigher speeds reduce sidebands and can improve resolution.[13][26]High speeds can make CP less efficient and require higher decoupling power.[9]
CP Contact Time 50 µs - 10 msShort times are selective for strongly coupled nuclei; long times allow magnetization to spread.[27]Must be optimized; too long can lead to signal loss via T1ρ relaxation.[11][28]
Recycle Delay 1.3 - 1.5 x T₁ (¹H) for CPShorter delays (vs. DP) dramatically reduce total experiment time.Must be long enough for ¹H magnetization to recover for quantitative results.
¹H Decoupling Power 60 - 150 kHzHigher power is needed to remove line broadening at faster MAS speeds.Limited by probe hardware and duty cycle to prevent arcing/heating.[24]

References

  • Jaeger, C., et al. (n.d.). EASY Background Suppression in Solid-State NMR. JEOL Ltd. Applications Notes. Available at: [Link]

  • Arbesú, M. (2022). Heat maps for optimizing Cross Polarization. Available at: [Link]

  • NMR Artifacts. Michigan State University Department of Chemistry. Available at: [Link]

  • Facey, G. (2008). Spinning Sideband Suppression in Solid State MAS NMR. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Nishimura, K., et al. (2012). Efficient Cross-Polarization Using a Composite 0° Pulse for NMR Studies on Static Solids. Journal of Magnetic Resonance.
  • Solid State NMR Probe Design. Doty Scientific. Available at: [Link]

  • Jaeger, C. & Kausik, R. (2016). EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy-Part I: Basic principle and applications.
  • Facey, G. (2009). Probe Arcing. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Solid state NMR. University of Sheffield. Available at: [Link]

  • Johnson, R. L., & Schmidt-Rohr, K. (2014).
  • Johnson, R. L., & Schmidt-Rohr, K. (2014). Quantitative solid-state 13C NMR with signal enhancement by multiple cross polarization. PubMed. Available at: [Link]

  • Please suggest experiments that push the power limits of NMR probes. NMR Wiki Q&A Forum. (2010). Available at: [Link]

  • ammrl: summary of Bruker CP/MAS 4mm VTN probe arcing problem. (2022). Available at: [Link]

  • Repair center of NMR probes. P&L Scientific. Available at: [Link]

  • NMR Sample Preparation. University of Notre Dame. Available at: [Link]

  • 17– Solid State NMR: Cross-Polarization. University of California, Santa Barbara.
  • Essential Techniques in Solid-st
  • Helmenstine, A. M. (2008). Tutorial on analytic theory for cross-polarization in solid state NMR. Concepts in Magnetic Resonance Part A.
  • Ishima, R., & Torchia, D. A. (2006). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society.
  • Lu, G. J., et al. (2020). NMR-Based Methods for Protein Analysis. Analytical Chemistry.
  • about sideband in solid-state NMR. NMR Wiki Q&A Forum. (2011). Available at: [Link]

  • Hong, M., & Su, Y. (2018). Solid-state NMR spectroscopy.
  • Jason, J. (2022). Background Suppression in Solid-State NMR – Part 1. JEOL Jason. Available at: [Link]

  • Repair of solid-state CPMAS probe. (2019). YouTube. Available at: [Link]

  • What do I check if my MAS probe will not spin up to specification?. Doty Scientific. (2025). Available at: [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2019). Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids. Molecules.
  • Mao, J. D., & Schmidt-Rohr, K. (2019). Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids. ResearchGate. Available at: [Link]

  • van Beek, B., et al. (2023). Performance of the cross-polarization experiment in conditions of radiofrequency field inhomogeneity and slow to ultrafast magic. Magnetic Resonance.
  • Instructions for MAS Sample Packing. National High Magnetic Field Laboratory. Available at: [Link]

  • Hou, G., et al. (2006). Towards uniform enhancement in solid-state cross polarization magnetic angle spinning NMR: A scheme incorporating cross polarization with rotational resonance. The Journal of Chemical Physics.
  • Things to Avoid when Using NMR Lab. University of Wisconsin-Madison. Available at: [Link]

  • Siemer, A. B., et al. (2012). Protein Linewidth and Solvent Dynamics in Frozen Solution NMR. Journal of the American Chemical Society.
  • Andreas, L. B., et al. (2025). Ultra-High Resolution Solid-State NMR for High Molecular Weight Proteins on GHz-Class Spectrometers. bioRxiv.
  • Rookie Mistakes: Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Glutaronitrile-1,5-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

Glutaronitrile-1,5-13C2 (CAS: 544-13-8 for unlabeled) is not merely a solvent or reagent; it is a high-value metabolic tracer and a potent toxin. While the Carbon-13 labeling enables precise NMR/MS tracking, it does not alter the compound's toxicology.

Immediate Danger: The primary risk is dermal absorption leading to delayed cyanide poisoning. Unlike inorganic cyanides (which act instantly), aliphatic nitriles like Glutaronitrile are metabolized in the liver by Cytochrome P450 enzymes, liberating cyanide ions (


) over hours. This "latency period" can lead to a false sense of security, where exposure occurs, but symptoms (dizziness, weakness, metabolic acidosis) appear only after the researcher has left the lab.

Core Directive: Treat this compound with the rigor of a "Zero-Exposure" protocol. Your PPE strategy must prevent any skin contact, not just mitigate burns.

The PPE Matrix: Barrier Selection Logic

Standard nitrile examination gloves are insufficient for prolonged contact with organic nitriles. Organic nitriles can permeate standard 4-mil nitrile rubber in minutes.

Recommendation: Adopt the "Laminate-Under-Nitrile" technique. This provides the chemical resistance of laminate film with the dexterity of nitrile.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Inner: Silver Shield® / 4H® (Laminate) Outer: 5-8 mil Nitrile (Disposable)Laminate: Provides >480 min breakthrough time against organic nitriles. Nitrile: Protects the laminate from tears and provides grip.
Respiratory Primary: Fume Hood (Face Velocity >100 fpm) Secondary: Full-face respirator w/ OV/P100 cartridgesInhalation of vapors triggers rapid systemic toxicity. 13C-Glutaronitrile has low volatility but aerosols are fatal.
Body Defense Tyvek® Lab Coat (Closed front) or Chemical ApronStandard cotton coats absorb spills, holding the toxin against the skin. Tyvek repels splashes.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapors/splashes to bypass the side. Goggles seal the orbital area.

Visualization: Hazard Pathway & Response[1]

The following diagram illustrates the metabolic activation of Glutaronitrile and the critical intervention points.

G Chemical Glutaronitrile-1,5-13C2 (Dermal/Inhalation) Liver Liver Metabolism (Cytochrome P450) Chemical->Liver Absorption Cyanide Release of Cyanide Ion (CN-) Liver->Cyanide Hydrolysis Mitochondria Mitochondrial Block (Cytochrome c Oxidase) Cyanide->Mitochondria Binds Iron Hypoxia Histotoxic Hypoxia (Cellular Suffocation) Mitochondria->Hypoxia ATP Failure PPE Prevention: Laminate Gloves + Hood PPE->Chemical Blocks Antidote Intervention: Hydroxocobalamin (Cyanokit) Antidote->Cyanide Chelates to Cyanocobalamin

Caption: Figure 1. Metabolic activation pathway of Glutaronitrile to cyanide and safety intervention points.

Operational Workflow: The "Zero-Exposure" Protocol

Phase A: Pre-Operation Setup
  • Antidote Verification: Ensure a Cyanide Antidote Kit (specifically Hydroxocobalamin/Cyanokit) is accessible and not expired. Notify a colleague that you are handling a nitrile; working alone is prohibited.

  • Static Control: 13C-labeled compounds are expensive. Use an anti-static gun or ionizer bar near the balance to prevent powder scattering (if solid) or droplet repulsion.

  • Double-Glove: Don the Silver Shield/Laminate gloves first. Smooth them out. Don a pair of fitted nitrile gloves over them. Tape the cuff of the lab coat to the outer glove if handling volumes >10 mL.

Phase B: Handling & Synthesis
  • Containment: Perform all weighing and transfers inside a certified fume hood.

  • Traceability: If using the 13C2 isotope for NMR, prepare the NMR tube inside the hood. Wipe the outside of the tube with a Kimwipe dampened with acetone before removing it from the hood to ensure no trace nitrile is on the glass surface.

  • Spill Catch: Work over a disposable absorbent pad (plastic backed). If you spill the isotope, you can recover the pad for extraction/purification (economic recovery) while keeping the hood surface clean (safety).

Phase C: Decontamination & Disposal
  • Quench: Treat waste glassware with a bleach solution (Sodium Hypochlorite) for 24 hours. Hypochlorite oxidizes cyanide/nitriles to less toxic cyanates/carbonates.

  • Doffing:

    • Remove outer nitrile gloves and discard as hazardous waste.

    • Wash hands with the laminate gloves still on (to remove potential invisible residues).

    • Remove laminate gloves.

    • Wash hands with soap and water immediately.

Emergency Response: Cyanide Specifics

Symptoms of Exposure: Headache, weakness, confusion, gasping for air (despite normal oxygen levels), smell of bitter almonds (unreliable).

Protocol:

  • Alert: Yell for help immediately.

  • Remove: Move victim to fresh air. If skin contact occurred, strip contaminated clothing and flush with water for 15 minutes.

  • Administer Oxygen: 100% Oxygen is critical to maintain aerobic respiration where possible.

  • Medical Alert: Inform EMS specifically: "Patient has been exposed to an organic nitrile which metabolizes to Cyanide." This triggers the protocol for Hydroxocobalamin rather than standard supportive care.

Waste Management (Isotope Specific)

Because this is a 13C-labeled compound, disposal costs are high, and environmental tracking is strict.

  • Segregation: Do not mix with general organic solvents. Collect in a dedicated container labeled "Organic Nitriles - Isotope Labeled."

  • Labeling: Clearly mark the container with the specific isotope (13C) to prevent confusion with radioactive isotopes (14C). This material is stable, not radioactive, but mislabeling causes regulatory headaches.

Decision Logic for PPE Selection

Use this logic flow to determine if your current setup is safe for Glutaronitrile handling.

PPE_Logic Start Handling Glutaronitrile-1,5-13C2 Volume Volume > 10mL or High Splash Risk? Start->Volume HighRisk Use Butyl Rubber or Silver Shield Liners Volume->HighRisk Yes LowRisk Standard Nitrile Gloves? Volume->LowRisk No Fail STOP: Nitrile degrades in <10 mins LowRisk->Fail Yes (Single Layer) SafeLow Double Glove: Laminate Inner + Nitrile Outer LowRisk->SafeLow No (Double Layer)

Caption: Figure 2. Decision tree for selecting appropriate hand protection based on risk volume.

References

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Glutaronitrile. Retrieved from

  • Ansell. (2022).[2] Chemical Resistance Guide (8th Edition). Permeation & Degradation Data.[3][4] Retrieved from

  • National Research Council (US). (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press.[5] Retrieved from

  • CDC/NIOSH. (2023). Emergency Response Safety and Health Database: Cyanide. Retrieved from

  • PubChem. (2023). Compound Summary: Glutaronitrile.[1][2] National Library of Medicine. Retrieved from

Sources

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